A-1210477
Description
Structure
2D Structure
Properties
IUPAC Name |
7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-(2-morpholin-4-ylethyl)-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H55N7O7S/c1-33-43(41(49(4)47-33)32-60-36-19-17-35(18-20-36)51-22-24-52(25-23-51)61(56,57)48(2)3)40-14-8-13-38-39(15-9-29-59-42-16-7-11-34-10-5-6-12-37(34)42)45(46(54)55)53(44(38)40)26-21-50-27-30-58-31-28-50/h5-8,10-14,16-20H,9,15,21-32H2,1-4H3,(H,54,55) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVAWGSQPHFXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCOCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H55N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-1210477: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of A-1210477, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a common feature in many human cancers and a key mechanism of resistance to conventional chemotherapies and other targeted agents, including BCL-2 inhibitors.[1][2] this compound represents a critical tool for both basic research and therapeutic development, offering a specific means to counteract MCL-1-driven cell survival.
Core Mechanism of Action: Re-engaging Apoptosis
The primary mechanism of action of this compound is the direct and high-affinity binding to the BCL-2 homology 3 (BH3) binding groove of the MCL-1 protein.[1][2] In healthy cells and particularly in cancer cells, MCL-1 sequesters pro-apoptotic proteins—specifically the BH3-only proteins like BIM and NOXA, and the effector proteins BAK and BAX—preventing them from initiating mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway.[1][3][4]
This compound acts as a BH3 mimetic. By occupying the BH3-binding groove of MCL-1, it competitively displaces these pro-apoptotic partners.[1][3][5] This disruption liberates proteins like BIM, which can then directly activate BAX and BAK, or neutralize other anti-apoptotic proteins. The freed BAX and BAK can then oligomerize in the mitochondrial outer membrane, leading to MOMP, the release of cytochrome c into the cytoplasm, and subsequent activation of the caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in programmed cell death.[4][6]
Studies have demonstrated that this compound-induced apoptosis is dependent on the activation of the BAX/BAK pathway.[6][7] This targeted action allows this compound to selectively kill cancer cells that are dependent on MCL-1 for survival.[1][5]
Signaling Pathway of this compound
Caption: this compound binds to MCL-1, releasing pro-apoptotic proteins to trigger apoptosis.
Quantitative Data Summary
This compound is characterized by its high affinity and selectivity for MCL-1 over other BCL-2 family proteins.
Table 1: Binding Affinity and Selectivity of this compound
| Protein | Binding Affinity (Ki) | Reference |
|---|---|---|
| MCL-1 | 0.45 nM - 0.454 nM | [1][2][3][5] |
| BCL-2 | >100-fold lower affinity vs MCL-1 | [3] |
| BCL-xL | >100-fold lower affinity vs MCL-1 | [3] |
| BCL-w | >100-fold lower affinity vs MCL-1 |[3] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Endpoint | Value | Notes | Reference |
|---|---|---|---|---|---|
| H2110 | Non-Small Cell Lung Cancer (NSCLC) | Cell Viability IC50 | < 10 µM | MCL-1 Dependent | [5] |
| H23 | Non-Small Cell Lung Cancer (NSCLC) | Cell Viability IC50 | < 10 µM | MCL-1 Dependent | [5] |
| HL-60 | Acute Myeloid Leukemia (AML) | Cell Viability | 47% at 0.1 µM (72h) | [8][9] | |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Cell Viability | 46% at 0.1 µM (72h) | [8][9] | |
| MV4-11 | Acute Myeloid Leukemia (AML) | Cell Viability | 38% at 0.1 µM (72h) | [8][9] | |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | Cell Viability | 43% at 0.1 µM (72h) | Resistant to ABT-737 | [8][9] |
| Various | Various Cancers | MCL-1-NOXA Interaction IC50 | ~1 µM | |[5] |
Overcoming Drug Resistance
A significant application of this compound is in overcoming resistance to other anticancer drugs, particularly other BH3 mimetics like ABT-737 or Navitoclax (ABT-263), which target BCL-2 and BCL-xL but not MCL-1.[10] In many tumors, resistance to these agents arises from the upregulation of MCL-1, which can compensate for the inhibition of BCL-2/xL and continue to sequester pro-apoptotic proteins. By specifically inhibiting MCL-1, this compound can restore sensitivity to these drugs, demonstrating strong synergistic effects when used in combination.[1][2][3][8]
Caption: this compound synergizes with BCL-2/xL inhibitors to induce apoptosis.
Key Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the mechanism of action of this compound.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Disruption
This assay is used to demonstrate that this compound disrupts the interaction between MCL-1 and its pro-apoptotic binding partners (e.g., BIM).
-
Cell Treatment: Culture MCL-1 dependent cancer cells (e.g., OPM2 myeloma cells) to ~80% confluency. Treat cells with this compound (e.g., 2 µM) or a vehicle control (DMSO) for a short duration (e.g., 1-4 hours).
-
Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or CHAPS) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate the cleared lysate with an antibody specific for MCL-1 overnight at 4°C with gentle rotation. Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MCL-1 and the protein of interest (e.g., BIM or BAK). An antibody against an irrelevant protein (e.g., IgG) should be used as a negative control. A reduction in the amount of BIM co-precipitated with MCL-1 in the this compound-treated sample indicates disruption of the interaction.[5][6]
Cell Viability Assay
This assay quantifies the effect of this compound on the proliferation and viability of cancer cell lines to determine IC50 values.
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 10 µM) for a specified period (e.g., 72 hours). Include vehicle-only wells as a negative control.
-
Viability Measurement: Use a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle-treated control cells and plot the percentage of viability against the log of the drug concentration. Calculate the IC50 value using non-linear regression analysis.[8][9]
Apoptosis Quantification by Annexin V Staining
This flow cytometry-based assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with this compound (e.g., 5 µM) or vehicle control for a relevant time course (e.g., 24 hours).
-
Staining: Harvest the cells, including any floating cells from the supernatant. Wash with cold PBS and resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the induction of apoptosis compared to the control.[6]
General Experimental Workflow
Caption: Workflow for characterizing the mechanism of action of this compound.
Conclusion
This compound is a highly specific and potent inhibitor of MCL-1. Its mechanism of action is centered on disrupting the sequestration of pro-apoptotic proteins, thereby triggering the intrinsic mitochondrial apoptosis pathway in cancer cells that rely on MCL-1 for survival. Its ability to overcome resistance to other BCL-2 family inhibitors makes it a valuable agent for combination therapies. The experimental protocols outlined herein provide a robust framework for investigating its activity and further elucidating the complexities of apoptotic regulation in cancer.
References
- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of A-1210477 in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of A-1210477, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a key mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[1][2][3] this compound represents a significant therapeutic strategy by directly targeting this critical survival protein, thereby reactivating the intrinsic apoptotic pathway in malignant cells.[4][5][6] This document details the mechanism of action of this compound, presents key quantitative data on its activity, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound functions as a BH3 mimetic, competitively binding to the BH3-binding groove of MCL-1 with high affinity and selectivity.[1][4] This action displaces pro-apoptotic "BH3-only" proteins, such as BIM and NOXA, which are normally sequestered by MCL-1.[1][5] The release of these pro-apoptotic activators leads to the subsequent activation of the effector proteins BAX and BAK.[7][8] Activated BAX and BAK oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately culminating in apoptosis.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Notes |
| Ki (MCL-1) | 0.45 nM[5] | Dissociation constant for binding to MCL-1, indicating very high affinity. |
| IC50 (MCL-1:NOXA) | ~1 µM[5] | Concentration required to inhibit 50% of the MCL-1-NOXA interaction. |
| IC50 (Cell Viability) | <10 µM | In sensitive non-small cell lung cancer (NSCLC) cell lines H2110 and H23.[5] |
Table 2: Effects of this compound on Cell Viability in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | This compound (0.1 µM, 72h) % Viability | This compound (1 µM) + ABT-737 (1 µM, 72h) % Viability | Notes |
| HL-60 | 47% | 13% | Sensitive to this compound. Synergistic effect with ABT-737.[4] |
| MOLM-13 | 46% | 11% | Sensitive to this compound. Synergistic effect with ABT-737.[4] |
| MV4-11 | 38% | 10% | Sensitive to this compound. Synergistic effect with ABT-737.[4] |
| OCI-AML3 | 43% | Not specified | Resistant to ABT-737 but sensitive to this compound.[4][9] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound inhibits MCL-1, leading to BIM release, BAX/BAK activation, and apoptosis.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: Workflow for quantifying apoptosis in cancer cells after treatment with this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the pro-apoptotic activity of this compound.
Cell Viability Assay (MTS/MTT Assay)
This protocol is a common method for assessing the effect of a compound on cell proliferation and viability.
-
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS or MTT reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine the IC50 value.
-
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Culture and treat cells with this compound as described above.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin and neutralize it promptly.[11]
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This protocol is used to demonstrate that this compound disrupts the interaction between MCL-1 and its binding partners (e.g., BIM).[5][7]
-
Materials:
-
Treated and control cell lysates
-
Anti-MCL-1 antibody
-
Protein A/G magnetic beads or agarose resin
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (e.g., anti-BIM, anti-MCL-1)
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a short duration (e.g., 1-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Pre-clear the lysates with protein A/G beads to reduce non-specific binding.
-
Incubate a portion of the lysate with an anti-MCL-1 antibody.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against MCL-1 and the expected interacting partners (e.g., BIM). A reduction in the amount of co-precipitated BIM in the this compound-treated sample indicates disruption of the MCL-1:BIM complex.[5]
-
This guide provides a comprehensive overview of the role of this compound in inducing apoptosis. The data and protocols presented herein serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
References
- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 2. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. scispace.com [scispace.com]
A-1210477: A Potent and Selective MCL-1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Myeloid cell leukemia-1 (MCL-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a key survival mechanism for many cancers and a significant contributor to resistance against various chemotherapeutic agents, including other BCL-2 family inhibitors like venetoclax. This makes MCL-1 a high-priority target for cancer drug development. A-1210477 was one of the first potent and highly selective small-molecule inhibitors of MCL-1, serving as a crucial tool for validating MCL-1 as a therapeutic target. This document provides a comprehensive technical overview of this compound, its mechanism of action, quantitative data, and the experimental protocols used to characterize its activity.
Mechanism of Action
This compound functions as a BH3 mimetic, meaning it mimics the action of pro-apoptotic BH3-only proteins (e.g., BIM, NOXA). It binds with high affinity to a hydrophobic groove on the MCL-1 protein, the same site that MCL-1 uses to sequester pro-apoptotic effector proteins like BIM.[1][2] By competitively occupying this groove, this compound displaces these pro-apoptotic partners.[1][3]
The release of proteins like BIM and BAK from MCL-1 initiates the downstream cascade of apoptosis.[4] Freed BAK can then oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP).[4][5] This event triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[4][6] this compound has demonstrated the ability to induce these hallmarks of intrinsic apoptosis in cancer cell lines that are dependent on MCL-1 for survival.[7][8]
Figure 1: Role of MCL-1 in inhibiting apoptosis.
Figure 2: Mechanism of this compound inducing apoptosis.
Quantitative Bioactivity Data
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The data below is compiled from multiple studies.
Table 1: Binding Affinity and Selectivity of this compound
| Target Protein | Binding Affinity (Ki) | Selectivity vs. MCL-1 |
|---|---|---|
| MCL-1 | 0.45 nM [3] | - |
| BCL-2 | > 660 nM[9] | > 1400-fold |
| BCL-XL | > 660 nM[9] | > 1400-fold |
| BCL-W | > 660 nM[9] | > 1400-fold |
| BFL-1 | > 660 nM[9] | > 1400-fold |
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Target Interaction | IC50 |
|---|---|---|
| TR-FRET | MCL-1 Binding | 26.2 nM[5][7] |
| Co-IP | MCL-1 / NOXA Interaction | ~ 1.0 µM[3] |
| Co-IP | MCL-1 / BIM Interaction | Low µM range |
Table 3: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result |
|---|---|---|---|---|
| H2110, H23 | Non-Small Cell Lung Cancer (NSCLC) | Cell Viability | IC50 | < 10 µM[3] |
| H929 | Multiple Myeloma | Apoptosis Induction | - | Induces apoptosis[7] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | Cell Viability | % Viability | 43% at 0.1 µM (72h)[2] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Cell Viability | % Viability | 38% at 0.1 µM (72h)[2] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Cell Viability | % Viability | 46% at 0.1 µM (72h)[2] |
| HL-60 | Acute Myeloid Leukemia (AML) | Cell Viability | % Viability | 47% at 0.1 µM (72h)[2] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following are protocols for key experiments used to characterize this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity of this compound to MCL-1. It relies on the transfer of energy between a donor fluorophore (Terbium) and an acceptor fluorophore. Disruption of the MCL-1/probe interaction by the inhibitor leads to a loss of the FRET signal.
Methodology:
-
Reagents & Buffer:
-
Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).[7]
-
Proteins: GST-tagged human MCL-1, fluorescently-labeled Bak peptide (f-Bak).[7]
-
Detection Antibody: Terbium (Tb)-labeled anti-GST antibody.[7]
-
-
Procedure:
-
Add Assay Buffer, 1 nM GST-MCL-1, 100 nM f-Bak, and 1 nM Tb-labeled anti-GST antibody to the wells of a suitable microplate.[7]
-
Add this compound in a serial dilution to the wells.
-
Incubate the plate at room temperature for 60 minutes.[7]
-
Measure fluorescence on a compatible plate reader using a 340 nm excitation filter and emission filters for both the acceptor (f-Bak, 520 nm) and donor (Tb-anti-GST, 495 nm).[7]
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.
-
References
- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 2. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. caymanchem.com [caymanchem.com]
The Structural Cornerstone of A-1210477's Potent and Selective MCL-1 Inhibition: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of A-1210477, a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and apoptosis-related research.
Abstract
This compound has emerged as a critical tool for dissecting the biological functions of MCL-1 and as a promising therapeutic lead. Its remarkable selectivity for MCL-1 over other B-cell lymphoma 2 (BCL-2) family members is a key attribute, minimizing off-target effects. This guide elucidates the precise molecular interactions that govern this selectivity, supported by quantitative binding data and detailed experimental protocols for key biochemical and biophysical assays.
Quantitative Analysis of this compound Binding Affinity and Selectivity
The potency and selectivity of this compound have been rigorously quantified using various biophysical and biochemical assays. The following table summarizes the binding affinities of this compound for MCL-1 and other key BCL-2 family proteins.
| Target Protein | Binding Affinity (Ki, nM) | Selectivity (fold vs. MCL-1) |
| MCL-1 | 0.454 [1] | 1 |
| BCL-2 | >660 | >1453 |
| BCL-xL | 132[2] | 291 |
| BCL-w | >2280 | >5022 |
| BFL-1 | >660 | >1453 |
Data compiled from competitive binding assays.
The Structural Basis for MCL-1 Selectivity
The high-resolution co-crystal structure of this compound in complex with MCL-1 (PDB ID: 5VKC and 8Y20) provides a detailed snapshot of the molecular interactions driving its potent and selective binding.[3][4] this compound binds to the canonical BH3-binding groove of MCL-1, a hydrophobic pocket that is essential for its anti-apoptotic function.
The selectivity of this compound arises from its ability to exploit the subtle but significant differences in the architecture and amino acid composition of the BH3-binding grooves among the BCL-2 family proteins. Key interactions include:
-
Hydrophobic Interactions: The inhibitor makes extensive hydrophobic contacts with residues lining the MCL-1 binding groove, a feature that contributes significantly to its high affinity.
-
Hydrogen Bonding: Specific hydrogen bonds are formed between this compound and key residues within the MCL-1 pocket, further stabilizing the complex.
-
Shape Complementarity: The overall shape and conformation of this compound are exquisitely complementary to the MCL-1 binding groove, allowing for a more favorable energetic fit compared to the grooves of other BCL-2 family members.
The binding groove of MCL-1 is notably more open and shallower compared to the more constrained grooves of BCL-2 and BCL-xL. This allows the bulkier chemical moieties of this compound to be accommodated more readily in MCL-1, a steric clash that would hinder its binding to other BCL-2 family proteins.
Mechanism of Action: Re-engaging Apoptosis
MCL-1 exerts its anti-apoptotic effect by sequestering pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA, NOXA) and the effector proteins BAK and BAX. This prevents the latter from oligomerizing and forming pores in the mitochondrial outer membrane, a critical step in the intrinsic apoptosis pathway.
This compound, by competitively binding to the BH3 groove of MCL-1, displaces these pro-apoptotic partners. This liberation of BH3-only proteins and effectors triggers the downstream apoptotic cascade, leading to caspase activation and programmed cell death in MCL-1-dependent cancer cells.[2]
Caption: this compound inhibits MCL-1, leading to the release of pro-apoptotic proteins and subsequent apoptosis.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is a highly sensitive method for quantifying the binding of this compound to MCL-1 in a solution-based, homogeneous format.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium-labeled anti-GST antibody) to an acceptor fluorophore (e.g., fluorescently labeled peptide) when they are in close proximity. This compound competes with the fluorescently labeled peptide for binding to MCL-1, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged MCL-1 protein
-
Fluorescently labeled BAK or NOXA BH3 peptide (e.g., f-Bak)
-
Terbium-labeled anti-GST antibody
-
This compound
-
Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5)[1]
-
384-well low-volume microplates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add GST-tagged MCL-1 (final concentration ~1 nM).
-
Add the fluorescently labeled BH3 peptide (final concentration ~100 nM).
-
Add the terbium-labeled anti-GST antibody (final concentration ~1 nM).
-
Add the serially diluted this compound or vehicle control.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (acceptor).
-
Calculate the ratio of the acceptor to donor emission signals and plot the results against the inhibitor concentration to determine the IC50.
References
The Discovery and Development of A-1210477: A Potent and Selective Mcl-1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Overexpression of Mcl-1 is a key survival mechanism for many cancers and a prominent factor in resistance to various chemotherapies. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the key experiments and methodologies used to characterize its binding affinity, cellular activity, and induction of apoptosis. This document is intended to serve as a resource for researchers in oncology and drug discovery, providing detailed protocols and data to facilitate further investigation and application of Mcl-1 inhibitors.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic signals.[1] Mcl-1, a pro-survival member of this family, is frequently overexpressed in a wide range of hematological and solid tumors, contributing to cancer cell survival and resistance to therapy.[2] Consequently, the development of small-molecule inhibitors that directly target Mcl-1 has been a significant focus in oncology drug discovery. This compound emerged from these efforts as a potent and selective BH3 mimetic, directly binding to the BH3-binding groove of Mcl-1 and neutralizing its anti-apoptotic function.[3][4]
Discovery and Preclinical Development
The discovery of this compound was the result of a high-throughput screening campaign aimed at identifying small molecules that could disrupt the interaction between Mcl-1 and its pro-apoptotic binding partners.[4] This was followed by a structure-guided optimization process to improve potency and selectivity. While this compound has demonstrated significant preclinical efficacy, its pharmacokinetic properties have limited its in vivo applications, positioning it primarily as a valuable tool compound for research.[5] Nevertheless, it has been instrumental in validating Mcl-1 as a therapeutic target and has shown synergistic effects when combined with other anti-cancer agents, such as the Bcl-2/Bcl-xL inhibitor navitoclax (ABT-263).[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and cellular potency.
Table 1: Binding Affinity of this compound for Mcl-1
| Parameter | Value | Assay Method | Reference |
| Kᵢ | 0.45 nM | Not Specified | [7] |
Table 2: Cellular Activity of this compound
| Cell Line | IC₅₀ | Assay Method | Reference |
| H2110 (NSCLC) | <10 µM | Cell Viability Assay | [7] |
| H23 (NSCLC) | <10 µM | Cell Viability Assay | [7] |
| HL-60 (AML) | ~0.1 µM (at 72h) | Real-Time-Glo™ MT Assay | [8] |
| MOLM-13 (AML) | ~0.1 µM (at 72h) | Real-Time-Glo™ MT Assay | [8] |
| MV4-11 (AML) | ~0.1 µM (at 72h) | Real-Time-Glo™ MT Assay | [8] |
| OCI-AML3 (AML) | ~0.1 µM (at 72h) | Real-Time-Glo™ MT Assay | [8] |
Table 3: Synergistic Activity of this compound with ABT-737 in AML Cell Lines (72h treatment)
| Cell Line | Viability with this compound (1µM) | Viability with ABT-737 (1µM) | Viability with Combination (1µM each) | Reference |
| MOLM-13 | 28% | 35% | 11% | [8] |
| MV4-11 | 27% | 33% | 10% | [8] |
| HL-60 | 29% | 32% | 13% | [8] |
Mechanism of Action and Signaling Pathway
This compound functions by directly binding to the BH3-binding groove of Mcl-1, thereby preventing Mcl-1 from sequestering pro-apoptotic proteins like Bim and Bak.[1][3] This disruption leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[2][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Co-Immunoprecipitation (Co-IP) for Mcl-1/Bim Interaction
This protocol is designed to assess the ability of this compound to disrupt the interaction between Mcl-1 and the pro-apoptotic protein Bim.
Materials:
-
Cancer cell lines (e.g., U937, THP-1)
-
This compound
-
Cell lysis buffer (e.g., 1% CHAPS, 150 mM NaCl, 20 mM Tris-HCl pH 7.5, with protease inhibitors)
-
Anti-Mcl-1 antibody (for immunoprecipitation)
-
Protein A/G agarose beads
-
Anti-Bim antibody (for Western blotting)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture cells to the desired density and treat with this compound or vehicle control for the specified time (e.g., 4 hours).
-
Harvest and lyse cells in ice-cold lysis buffer.
-
Clarify cell lysates by centrifugation.
-
Pre-clear lysates with protein A/G agarose beads.
-
Incubate a portion of the lysate with the anti-Mcl-1 antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Bim antibody to detect co-immunoprecipitated Bim.
Cell Viability Assay
This protocol measures the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HL-60, MOLM-13)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., Real-Time-Glo™ MT Cell Viability Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Cytochrome c Release Assay
This assay determines whether this compound induces the release of cytochrome c from the mitochondria, a key event in apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Digitonin lysis buffer (for selective plasma membrane permeabilization)
-
Mitochondrial isolation kit (optional, for subcellular fractionation)
-
Anti-cytochrome c antibody
-
Western blotting reagents and apparatus
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest cells and gently lyse with digitonin buffer to release the cytosolic fraction while keeping mitochondria intact.
-
Separate the cytosolic fraction from the mitochondrial pellet by centrifugation.
-
Alternatively, perform subcellular fractionation to obtain pure cytosolic and mitochondrial fractions.
-
Analyze the protein concentration of each fraction.
-
Resolve equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.
-
Perform a Western blot and probe with an anti-cytochrome c antibody to detect its presence in each fraction.
Caspase Activation Assay
This protocol measures the activation of executioner caspases (e.g., caspase-3) following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Caspase activity assay kit (e.g., colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells according to the assay kit protocol.
-
Add the caspase substrate to the cell lysates.
-
Incubate to allow for cleavage of the substrate by active caspases.
-
Measure the resulting colorimetric or fluorescent signal using a plate reader.
-
Quantify caspase activity relative to a standard curve or as a fold-change over the vehicle control.
Experimental Workflows
The following diagrams illustrate the workflows for key experimental procedures.
Conclusion
This compound is a foundational tool compound in the study of Mcl-1 biology and the development of Mcl-1 inhibitors. Its high potency and selectivity have enabled the elucidation of the critical role of Mcl-1 in cancer cell survival. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers seeking to further investigate the therapeutic potential of targeting Mcl-1 in oncology. Future efforts in this area will likely focus on developing Mcl-1 inhibitors with improved pharmacokinetic properties suitable for clinical development, building upon the pioneering work done with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Found in translation: how preclinical research is guiding the clinical development of the BCL-2-selective inhibitor venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anti-proliferative effects of combination of ABT-263 and MCL-1 selective inhibitor this compound on cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Investigating MCL-1 Dependency with A-1210477: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (MCL-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a common feature in a multitude of human cancers, contributing significantly to tumor survival and resistance to conventional chemotherapies. This dependency on MCL-1 for survival makes it a prime therapeutic target in oncology. A-1210477 is a potent and selective small-molecule inhibitor of MCL-1, which has emerged as a valuable chemical probe for investigating the biological consequences of MCL-1 inhibition and for validating it as a drug target.[1] This technical guide provides an in-depth overview of the methodologies used to investigate MCL-1 dependency using this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data related to the activity of this compound and its effects on cancer cells.
Table 1: In Vitro Binding Affinity and Inhibitory Activity of this compound
| Parameter | Value | Method | Reference |
| Ki for MCL-1 | 0.45 nM | Not Specified | [1] |
| IC50 for MCL-1-NOXA Interaction | ~1 µM | Not Specified | [1] |
Table 2: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HL-60 | Acute Myeloid Leukemia | < 10 | RealTime-Glo™ MT Assay | [2] |
| MOLM-13 | Acute Myeloid Leukemia | < 10 | RealTime-Glo™ MT Assay | [2] |
| MV4-11 | Acute Myeloid Leukemia | < 10 | RealTime-Glo™ MT Assay | [2] |
| OCI-AML3 | Acute Myeloid Leukemia | < 10 | RealTime-Glo™ MT Assay | [2] |
| H2110 | Non-Small Cell Lung Cancer | < 10 | Not Specified | [1] |
| H23 | Non-Small Cell Lung Cancer | < 10 | Not Specified | [1] |
| Various Cancer Cell Lines | Various | 10 - 50 | Crystal Violet Assay | [3] |
| HTB-26 | Breast Cancer | 10 - 50 | Crystal Violet Assay | [3] |
| PC-3 | Pancreatic Cancer | 10 - 50 | Crystal Violet Assay | [3] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Crystal Violet Assay | [3] |
Table 3: Effect of this compound on MCL-1 Protein Interactions and Apoptosis
| Experiment | Cell Line | Treatment | Observation | Reference |
| Co-Immunoprecipitation | HCC-1806 (Breast Cancer) | 10 µM this compound | Reduced amount of BIM co-immunoprecipitated with MCL-1. | [1] |
| Co-Immunoprecipitation | U937 (AML) | This compound | Disrupted the interaction between BIM and MCL-1. | [4] |
| Apoptosis Analysis | SKBR3 (Breast Cancer) | This compound or MCL-1 siRNA | Increased sub-G0/G1 DNA content, indicative of apoptosis. | [5] |
Experimental Protocols
Cell Viability Assay (RealTime-Glo™ MT Cell Viability Assay)
This protocol is adapted from the manufacturer's instructions and published studies.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
RealTime-Glo™ MT Cell Viability Assay Kit (Promega)
-
White, opaque-walled 96-well plates
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a DMSO-only vehicle control.
-
Treatment: Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Reagent Preparation: On the day of reading, prepare the RealTime-Glo™ MT reagent according to the manufacturer's protocol by mixing the substrate and NanoLuc® enzyme.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP)
This protocol is a generalized procedure based on common laboratory practices.
Objective: To assess the effect of this compound on the interaction between MCL-1 and its binding partners (e.g., BIM, BAK, NOXA).
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-MCL-1 antibody for immunoprecipitation
-
Antibodies against MCL-1 and its binding partners for Western blotting
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest and lyse the cells in ice-cold lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-MCL-1 antibody to the lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against MCL-1 and its expected binding partners.
Western Blot Analysis of Apoptosis Markers
This protocol provides a general framework for detecting apoptosis-related proteins.
Objective: To detect the cleavage of caspases and PARP as markers of apoptosis induction by this compound.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of cleaved caspases and PARP.
Mandatory Visualization
Caption: MCL-1 Signaling and Inhibition by this compound.
Caption: Workflow for Investigating MCL-1 Dependency.
Caption: Mechanism of Action of this compound.
References
The Selective MCL-1 Inhibitor A-1210477: A Technical Guide to its Induction of Mitochondrial Outer Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Its mechanism of action culminates in the induction of the intrinsic apoptotic pathway, a critical component of which is Mitochondrial Outer Membrane Permeabilization (MOMP). This technical guide provides an in-depth analysis of the molecular events initiated by this compound that lead to MOMP, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of apoptosis. The pro-survival members, including BCL-2, BCL-xL, and MCL-1, sequester pro-apoptotic effector proteins like BAX and BAK, preventing their activation and subsequent permeabilization of the mitochondrial outer membrane. Overexpression of MCL-1 is a common mechanism of therapeutic resistance in various cancers. This compound is a highly selective BH3 mimetic that binds to MCL-1 with high affinity, disrupting its interaction with pro-apoptotic partners and triggering apoptosis. This document focuses specifically on the downstream effects of this inhibition on mitochondrial integrity.
Mechanism of Action: this compound and the Induction of MOMP
This compound's primary mechanism involves the competitive inhibition of the BH3-binding groove of MCL-1. This action liberates pro-apoptotic proteins, particularly BAK, from MCL-1 sequestration. The freed and activated BAK then oligomerizes in the mitochondrial outer membrane, forming pores that lead to MOMP. This results in the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol, activating the caspase cascade and executing apoptosis.[1][2]
Signaling Pathway of this compound-Induced MOMP
Figure 1: Signaling pathway of this compound-induced MOMP.
Quantitative Analysis of this compound-Induced MOMP
The efficacy of this compound in inducing MOMP can be quantified through various assays. The following tables summarize key quantitative data from published studies.
| Parameter | Value | Assay | Reference |
| MCL-1 Binding Affinity (Ki) | 0.45 nM | Biochemical Assay | [3] |
| MCL-1 Inhibition (IC50) | ~1 µM (MCL-1/NOXA interaction) | Co-immunoprecipitation | [3] |
| Cell Viability (IC50) | <10 µM in H2110 and H23 NSCLC cell lines | Cell Viability Assay | [3] |
| Cell Viability (IC50) | 4.4 µM (median in BAK-bound to MCL-1 cell lines) | Annexin V Staining | [4] |
| Cell Viability (IC50) | 11 µM (median in cell lines where BAK is not bound to MCL-1) | Annexin V Staining | [4] |
Table 1: Potency and Efficacy of this compound.
| Cell Line | Treatment | Time Point | % of Cells with Cytochrome c Release | Reference |
| OPM2 | This compound (concentration not specified) | 4 hours | Increased compared to control | [1] |
| H23 | 10 µM BH3 peptides | 4 hours | Increased compared to control | [5] |
Table 2: this compound-Induced Cytochrome c Release. (Note: Specific percentages for this compound were not available in the reviewed literature, but a clear increase was demonstrated).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MOMP. The following sections provide protocols for key experiments.
Cytochrome c Release Assay (Immunofluorescence)
This method visualizes the translocation of cytochrome c from mitochondria to the cytosol.
Experimental Workflow for Cytochrome c Release Assay
Figure 2: Workflow for immunofluorescence-based cytochrome c release assay.
Protocol:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with desired concentrations of this compound for various time points.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 or a digitonin-based buffer in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against cytochrome c diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain nuclei with DAPI, and mount coverslips on slides.
-
Imaging and Analysis: Visualize using a fluorescence microscope. Cells with intact mitochondria will show punctate cytochrome c staining, while apoptotic cells will exhibit diffuse cytosolic staining.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential, which dissipates during MOMP. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Protocol:
-
Cell Culture and Treatment: Treat cells in suspension or adherent cultures with this compound.
-
JC-1 Staining: Resuspend cell pellets in media containing 2 µM JC-1 and incubate at 37°C for 15-30 minutes.
-
Washing: Wash cells with PBS to remove excess dye.
-
Flow Cytometry Analysis: Analyze cells using a flow cytometer with 488 nm excitation. Detect green fluorescence (monomers) in the FL1 channel (~529 nm) and red fluorescence (aggregates) in the FL2 channel (~590 nm).
-
Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
The Role of BAK in this compound-Mediated Apoptosis
Experimental evidence strongly indicates that the pro-apoptotic protein BAK is the critical effector of this compound-induced apoptosis. Silencing of BAK expression significantly inhibits cell death induced by this compound, whereas silencing of BAX has a minimal effect.[1] This highlights the specific dependency of this compound's efficacy on the liberation of BAK from MCL-1.
Logical Relationship between this compound, MCL-1, BAK, and Apoptosis
Figure 3: this compound's apoptotic effect is primarily mediated through BAK.
Conclusion
This compound effectively induces mitochondrial outer membrane permeabilization by selectively inhibiting MCL-1, leading to the release and activation of the pro-apoptotic protein BAK. This results in the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent caspase activation, culminating in apoptosis. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals studying the mechanism and application of MCL-1 inhibitors like this compound. The critical dependence on BAK for its apoptotic activity underscores the importance of understanding the specific BCL-2 family interactions within a given cellular context when developing targeted cancer therapies.
References
An In-Depth Technical Guide to the Cellular Pathways Affected by A-1210477 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Overexpression of MCL-1 is a common mechanism of resistance to apoptosis in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its mechanism of action in inducing apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the MCL-1 pathway.
Introduction: The Role of MCL-1 in Apoptosis and Cancer
The intrinsic pathway of apoptosis is a tightly regulated process orchestrated by the B-cell lymphoma 2 (BCL-2) family of proteins. This family includes pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA, NOXA) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1). In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the initiation of the apoptotic cascade. However, in response to cellular stress, pro-apoptotic "BH3-only" proteins are upregulated and bind to anti-apoptotic proteins, liberating effector proteins like BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, culminating in cell death.
MCL-1 is a critical anti-apoptotic protein that sequesters pro-apoptotic proteins, particularly BIM and BAK, thereby preventing apoptosis.[3] Its overexpression has been implicated in the survival and chemoresistance of numerous hematological malignancies and solid tumors. This compound is a highly selective BH3 mimetic that binds to the BH3-binding groove of MCL-1 with high affinity, disrupting its interaction with pro-apoptotic partners.[1][4]
Mechanism of Action of this compound
This compound treatment directly impacts the intrinsic apoptosis pathway by inhibiting MCL-1. This targeted inhibition leads to a cascade of downstream events culminating in programmed cell death.
Disruption of MCL-1/Pro-Apoptotic Protein Interactions
This compound competitively binds to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins such as BIM and BAK.[2][3] This disruption is a critical initiating event in the pro-apoptotic signaling cascade induced by this compound. Immunoprecipitation studies have shown that treatment with this compound reduces the amount of BIM co-immunoprecipitated with an MCL-1 antibody.[2]
Activation of the Intrinsic Apoptosis Pathway
The release of BIM and BAK from MCL-1 initiates the downstream apoptotic cascade. Liberated BAK can then oligomerize and form pores in the outer mitochondrial membrane, leading to MOMP. This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[5] Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[6][7]
References
- 1. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Constitutive BAK/MCL1 complexes predict paclitaxel and S63845 sensitivity of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of A-1210477: A Selective MCL-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of A-1210477, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This compound has been demonstrated to induce apoptosis in various cancer cell lines, particularly those dependent on MCL-1 for survival. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Activity and Selectivity
This compound is a small molecule inhibitor that binds with high affinity to the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic proteins such as BAK, BIM, and NOXA.[1][2][3] This disruption liberates pro-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release and subsequent caspase activation.[2] this compound exhibits high selectivity for MCL-1 over other BCL-2 family members, minimizing off-target effects.[1]
Data Presentation
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Type | Notes |
| Ki (MCL-1) | 0.45 nM[4] | TR-FRET Binding Assay | High-affinity binding to MCL-1. |
| IC50 (MCL-1) | 26.2 nM[1] | TR-FRET Binding Assay | Potent inhibition of MCL-1. |
| IC50 (MCL-1-NOXA interaction) | ~1 µM[4] | Not Specified | Demonstrates disruption of protein-protein interaction. |
| Selectivity | >100-fold | TR-FRET Binding Assay | Highly selective for MCL-1 over other BCL-2 family members.[1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Cell Viability) | Notes |
| NCI-H23 | Non-Small Cell Lung Cancer | <10 µM[4] | |
| H2110 | Non-Small Cell Lung Cancer | <10 µM[4] | |
| MV4-11 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive[5][6] | |
| MOLM-13 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive[5][6] | |
| HL-60 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive[5][6] | |
| OCI-AML3 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive[5] | This cell line has high MCL-1 levels and is insensitive to ABT-737.[5] |
| H929 | Multiple Myeloma | Not explicitly stated, but sensitive[1] | |
| SiHa | Cervical Cancer | IC50 > 10 µM (as single agent) | Synergistic effects observed with ABT-263.[7] |
| CaSki | Cervical Cancer | IC50 ~3.4 µM (as single agent) | Synergistic effects observed with ABT-263.[7] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity of this compound to MCL-1.
Materials:
-
GST-tagged MCL-1 protein
-
Fluorescently-labeled Bak peptide (f-Bak)
-
Terbium-labeled anti-GST antibody (Tb-anti-GST)
-
This compound compound
-
Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, 1 mM DTT, pH 7.5.[1]
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a solution of GST-tagged MCL-1 (1 nM) and f-Bak (100 nM) in the assay buffer.[1]
-
Add Tb-anti-GST antibody to a final concentration of 1 nM.[1]
-
Serially dilute this compound to the desired concentrations.
-
In a 384-well plate, add the MCL-1/f-Bak/antibody mixture.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for 60 minutes.[1]
-
Measure the TR-FRET signal on a compatible plate reader using an excitation wavelength of 340 nm and emission wavelengths of 520 nm (f-Bak) and 495 nm (Tb-anti-GST).[1]
-
The ratio of the emission signals is used to determine the degree of binding and calculate Ki and IC50 values.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MV4-11, NCI-H23)
-
Complete cell culture medium
-
This compound compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is from 0.001 µM to 30 µM.[1]
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO as a control.
-
Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified CO2 incubator.[1]
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal.
-
Plot the cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Experimental workflow for the TR-FRET binding assay.
Caption: Logical flow of this compound-induced apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Synergistic anti-proliferative effects of combination of ABT-263 and MCL-1 selective inhibitor this compound on cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A-1210477: A Potent and Selective MCL-1 Inhibitor for Inducing Apoptosis in Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
A-1210477 is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2][3] MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulates the intrinsic pathway of apoptosis.[4] Overexpression of MCL-1 is a common feature in various human cancers and is associated with resistance to conventional chemotherapy and targeted therapies.[2][3][5] this compound binds to the BH3-binding groove of MCL-1 with high affinity, disrupting its interaction with pro-apoptotic proteins such as BAK, BIM, and NOXA.[5][6] This disruption leads to the activation of the apoptotic cascade, culminating in cancer cell death.[6] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability and apoptosis.
Mechanism of Action
This compound selectively binds to MCL-1, preventing it from sequestering pro-apoptotic proteins. This leads to the activation of BAX and BAK, which then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, activating caspases and executing the apoptotic program.[4][6]
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound in various cancer cell lines.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Reference |
| Ki for MCL-1 | 0.45 nM | [1] |
| IC50 for MCL-1-NOXA interaction | ~1 µM | [1] |
| IC50 for cell viability (H2110 NSCLC) | <10 µM | [1] |
| IC50 for cell viability (H23 NSCLC) | <10 µM | [1] |
Table 2: Effects of this compound on Acute Myeloid Leukemia (AML) Cell Lines [7][8]
| Cell Line | This compound Concentration (µM) | Treatment Duration | Effect on Cell Viability |
| HL-60 | 0.1, 1.0, 5.0, 10.0 | 72 hours | Significant decrease at all concentrations |
| MOLM-13 | 0.1, 1.0, 5.0, 10.0 | 72 hours | Significant decrease at all concentrations |
| MV4-11 | 0.1, 1.0, 5.0, 10.0 | 72 hours | Significant decrease at all concentrations |
| OCI-AML3 | 0.1, 1.0, 5.0, 10.0 | 72 hours | Significant decrease at all concentrations |
Experimental Protocols
General Guidelines for this compound Preparation and Storage
-
Solubilization: this compound is typically solubilized in dimethyl sulfoxide (DMSO) to prepare a stock solution.[7]
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability Assay
This protocol describes how to assess the effect of this compound on cancer cell viability using a tetrazolium-based assay (e.g., MTS) or an ATP-based assay (e.g., Real-Time-Glo™).[7][9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Determining the Potency of A-1210477: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulates the intrinsic pathway of apoptosis.[3] Overexpression of MCL-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to chemotherapy.[3][4] this compound, as a BH3 mimetic, binds to the BH3-binding groove of MCL-1 with high affinity, displacing pro-apoptotic proteins such as BIM and BAK.[5][6] This disruption triggers a cascade of events leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[3][6]
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for assessing the potency of a compound and is essential for preclinical drug development. This document outlines the necessary protocols for cell-based assays to generate reliable and reproducible IC50 data.
Data Presentation: this compound IC50 Values in Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay type, and experimental conditions such as incubation time.
| Cancer Type | Cell Line | IC50 (µM) | Assay Type | Incubation Time (hours) | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | H2110 | < 10 | Cell Viability | 72 | [1][7] |
| Non-Small Cell Lung Cancer (NSCLC) | H23 | < 10 | Cell Viability | 72 | [1][7] |
| Acute Myeloid Leukemia (AML) | HL-60 | ~0.1 | Cell Viability | 72 | [8][9] |
| Acute Myeloid Leukemia (AML) | MOLM-13 | ~0.1 | Cell Viability | 72 | [8][9] |
| Acute Myeloid Leukemia (AML) | MV4-11 | ~0.1 | Cell Viability | 72 | [8][9] |
| Acute Myeloid Leukemia (AML) | OCI-AML3 | ~0.1 | Cell Viability | 72 | [8][9] |
| Multiple Myeloma | H929 | Not specified | Apoptosis Induction | 48 | [2] |
| Breast Cancer | SKBR3 | Not specified | Apoptosis Induction | Not specified | [2] |
*Note: The referenced studies for AML cell lines demonstrated a significant decrease in cell viability at 0.1 µM after 72 hours, suggesting an IC50 value in this range.[8][9] Another source states a general biochemical IC50 of 26.2 nM.[2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for determining the IC50 of this compound, the following diagrams are provided.
Caption: this compound inhibits MCL-1, leading to apoptosis.
Caption: Experimental workflow for IC50 determination.
Experimental Protocols
The following are detailed protocols for commonly used assays to determine the IC50 of this compound.
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11][12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration is 10 µM, with 2- to 10-fold dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[2]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Incubate the plate for at least 4 hours at 37°C, or overnight, to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[14][15] The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to generate a luminescent signal.[16]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay kit (Promega or similar)
-
Luminometer
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2), using a white-walled 96-well plate.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
After the desired incubation period with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16]
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the no-cell control from all other readings.
-
The resulting luminescence is proportional to the amount of caspase-3/7 activity.
-
To determine an EC50 (effective concentration to induce 50% of the maximal apoptotic response), plot the luminescence signal against the log concentration of this compound and perform a non-linear regression analysis.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for determining the IC50 of this compound in various cancer cell lines. Consistent and accurate determination of this key parameter is fundamental for the continued investigation and development of MCL-1 inhibitors as promising anti-cancer therapeutics. Researchers should carefully consider the choice of assay and experimental conditions to generate meaningful and comparable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 16. ulab360.com [ulab360.com]
Application Notes and Protocols: A-1210477 Cell Viability Assay Using MTT
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing cell viability upon treatment with A-1210477, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Introduction
This compound is a small molecule inhibitor that specifically targets Mcl-1, a key regulator of the intrinsic apoptotic pathway.[1] By binding to Mcl-1, this compound disrupts the sequestration of pro-apoptotic proteins, leading to the activation of BAX and BAK, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[2][3] The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[4][6] The amount of formazan produced is proportional to the number of viable cells.
This compound Mechanism of Action
This compound acts as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 with high affinity (Ki of 0.45 nM).[1] This competitive inhibition displaces pro-apoptotic "sensitizer" BH3-only proteins (like NOXA) and "activator" BH3-only proteins (like BIM), as well as the pro-apoptotic effector protein BAK that are bound to Mcl-1.[2][3] The release of these pro-apoptotic proteins, particularly BAK, leads to their oligomerization at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP).[2] This triggers the release of cytochrome c from the mitochondria into the cytosol, which then activates a caspase cascade (initiator caspase-9 and effector caspase-3), leading to the execution of apoptosis.[3]
Figure 1: this compound Signaling Pathway.
Experimental Protocol: MTT Assay for this compound
This protocol outlines the steps for determining the effect of this compound on the viability of adherent or suspension cancer cell lines.
Materials and Reagents
-
This compound (Mcl-1 Inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[7]
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Adherent or suspension cancer cell line of interest
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-600 nm[4]
Experimental Workflow
Figure 2: Experimental Workflow for MTT Assay.
Detailed Procedure
Day 1: Cell Seeding
-
Cell Preparation: Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is above 90%.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. The density should be chosen so that the cells are in the exponential growth phase at the end of the experiment. A typical seeding density for many cancer cell lines is between 5,000 and 10,000 cells per well in a final volume of 100 µL of culture medium.[8]
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach (for adherent cells) and recover.[9]
Day 2: this compound Treatment
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations for initial experiments (e.g., 0.01 µM to 10 µM).
-
Treatment: Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, the compound dilutions can be added directly to the wells. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired treatment duration. A common incubation time for this compound is 72 hours.[10][11]
Day 5: MTT Assay and Data Acquisition
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[8]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[4][8] During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Formazan Solubilization:
-
Dissolution and Reading: Place the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.[7] Measure the absorbance of the samples within 1 hour using a microplate reader at a wavelength between 550 and 600 nm.[4] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7]
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium, MTT, and solubilization solution only) from the absorbance of all other wells.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the vehicle-treated control cells using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
IC50 Determination: Plot the percentage of cell viability against the log of the this compound concentration. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curve.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on the viability of various cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | % Cell Viability (approx.) | IC50 | Reference |
| H2110 | Non-Small Cell Lung Cancer | 0.1 - 10 µM | 72 h | - | < 10 µM | [1][11] |
| H23 | Non-Small Cell Lung Cancer | 0.1 - 10 µM | 72 h | - | < 10 µM | [1][11] |
| HL-60 | Acute Myeloid Leukemia | 0.1 µM | 72 h | 47% | - | [10][12] |
| MOLM-13 | Acute Myeloid Leukemia | 0.1 µM | 72 h | 46% | - | [10][12] |
| MV4-11 | Acute Myeloid Leukemia | 0.1 µM | 72 h | 38% | - | [10][12] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.1 µM | 72 h | 43% | - | [10][12] |
| HeLa | Cervical Cancer | - | - | Resistant | > 20 µM | [1][13] |
Note: The effectiveness of this compound can vary significantly between different cell lines, primarily depending on their reliance on Mcl-1 for survival. Cell lines that are "Mcl-1 dependent" are more sensitive to this compound.[1]
Conclusion
This document provides a comprehensive guide for utilizing the MTT assay to evaluate the cytotoxic effects of the Mcl-1 inhibitor this compound. Adherence to this detailed protocol will enable researchers to generate reliable and reproducible data on cell viability, which is crucial for advancing the understanding of Mcl-1 inhibition in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying A-1210477-Induced Apoptosis using Annexin V Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins and is a key regulator of the intrinsic apoptotic pathway.[3][4] Overexpression of MCL-1 is a common survival mechanism in various cancers and has been associated with resistance to conventional chemotherapies.[2][3][5] this compound exerts its pro-apoptotic effect by binding to the BH3-binding groove of MCL-1, thereby displacing pro-apoptotic proteins such as BAK and BIM.[6][7] This leads to the activation of the mitochondrial apoptotic cascade, characterized by the release of cytochrome c and subsequent activation of caspases.[6]
This application note provides a detailed protocol for inducing and quantifying apoptosis in cancer cells treated with this compound using the Annexin V-FITC apoptosis detection assay. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS).[8][9] In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane.[8][10] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8][10][11] Propidium iodide (PI), a fluorescent intercalating agent, is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells. PI is membrane-impermeable and therefore only enters cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[8][10]
Data Presentation
The following table summarizes hypothetical quantitative data from an experiment where a cancer cell line was treated with varying concentrations of this compound for 24 hours. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) was determined by flow cytometry analysis of Annexin V-FITC and PI staining.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (1 µM) | 75.8 ± 3.5 | 15.3 ± 2.2 | 8.9 ± 1.7 |
| This compound (5 µM) | 42.1 ± 4.2 | 38.7 ± 3.9 | 19.2 ± 2.8 |
| This compound (10 µM) | 15.6 ± 2.9 | 55.4 ± 5.1 | 29.0 ± 4.3 |
Experimental Protocols
Materials
-
This compound (MedChemExpress, Cat. No.: HY-12468 or equivalent)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cancer cell line of interest (e.g., a cell line known to be dependent on MCL-1 for survival)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
Experimental Workflow
Caption: Experimental workflow for the this compound-induced apoptosis assay.
Detailed Protocol
1. Cell Seeding and Treatment: a. Seed the cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. b. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2. c. Prepare a stock solution of this compound in DMSO. d. On the following day, treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. e. Incubate the cells for the desired treatment duration (e.g., 24 hours).
2. Cell Harvesting: a. For adherent cells: Carefully collect the culture medium from each well, as it may contain detached apoptotic cells. b. Wash the adherent cells once with PBS. c. Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium. d. Combine the detached cells with the previously collected culture medium. e. For suspension cells: Collect the cells directly from the culture flask or plate. f. Centrifuge the cell suspension at 300 x g for 5 minutes. g. Discard the supernatant and wash the cell pellet twice with cold PBS.
3. Annexin V and Propidium Iodide Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of FITC-conjugated Annexin V to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 5 µL of Propidium Iodide (PI) to the cell suspension. f. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible after staining. b. Set up the flow cytometer with appropriate voltage and compensation settings using unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained control samples. c. Acquire data for at least 10,000 events per sample. d. Analyze the data using appropriate software. Create a dot plot of FITC (Annexin V) versus PI. e. Gate the cell populations to distinguish between:
- Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).
- Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).
- Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).
Signaling Pathway
Caption: this compound induced apoptotic signaling pathway.
By following this protocol, researchers can effectively quantify the apoptotic effects of this compound and gain valuable insights into its potential as a therapeutic agent. The use of Annexin V staining provides a reliable and sensitive method for detecting early apoptotic events, allowing for a detailed characterization of the cellular response to MCL-1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome [frontiersin.org]
- 5. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Assays [sigmaaldrich.com]
Application Note: A-1210477 for Interrogating Mcl-1 Protein Interactions via Immunoprecipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma-2 (Bcl-2) family.[1][2] Mcl-1 promotes cell survival by binding to and sequestering pro-apoptotic proteins like Bak, Bax, Bim, and Noxa, thereby preventing the initiation of the intrinsic apoptotic cascade.[1][3] Its overexpression is a common feature in various cancers and is associated with tumor progression and resistance to chemotherapy.[2][4] This makes Mcl-1 a compelling target for cancer therapy.
A-1210477 is a potent and highly selective small-molecule inhibitor of Mcl-1.[2][5] It functions as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 with high affinity, which disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners.[2][6] This displacement frees pro-apoptotic proteins, leading to the activation of the apoptotic pathway in Mcl-1-dependent cancer cells.[5][7]
Immunoprecipitation (IP) is a powerful technique to study protein-protein interactions. When coupled with a selective inhibitor like this compound, co-immunoprecipitation (Co-IP) can be used to demonstrate the drug's on-target effect by showing a reduction in the association between Mcl-1 and its binding partners. This application note provides a detailed protocol for using this compound in a Co-IP workflow to validate its mechanism of action in disrupting Mcl-1 protein complexes.
Mechanism of Action & Signaling Pathway
This compound selectively binds to the hydrophobic BH3-binding groove on the Mcl-1 protein. This binding competitively inhibits the interaction between Mcl-1 and pro-apoptotic proteins, particularly BH3-only proteins (e.g., Bim, Noxa) and effector proteins (e.g., Bak).[6] The release of these pro-apoptotic molecules from Mcl-1's control allows them to oligomerize at the mitochondrial outer membrane, leading to membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][6] Studies have shown that this compound treatment effectively disrupts Mcl-1/Bim and Mcl-1/Bak complexes in sensitive cell lines.[6][8]
Quantitative Data
The efficacy of this compound is supported by its high-affinity binding to Mcl-1 and its ability to disrupt key protein-protein interactions.
| Parameter | Target | Value | Reference |
| Binding Affinity (Ki) | Mcl-1 | 0.45 nM | [2][5] |
| IC50 (Interaction) | Mcl-1 / Noxa | ~1 µM | [5] |
| Cell Viability (IC50) | H2110, H23 (NSCLC) | < 10 µM | [5] |
| Treatment Concentration (Co-IP) | OPM2 Myeloma Cells | 2 µM | [6] |
Experimental Protocol: Co-Immunoprecipitation
This protocol describes the use of this compound to assess the disruption of the Mcl-1/Bim interaction in a cancer cell line known to be dependent on Mcl-1.
Experimental Workflow Diagram
Materials and Reagents
-
Cell Line: Mcl-1 dependent cell line (e.g., H929, OPM2, U937).
-
Inhibitor: this compound (stock solution in DMSO).
-
Antibodies:
-
IP-grade anti-Mcl-1 antibody (e.g., rabbit polyclonal).
-
Western blot-grade primary antibodies for Mcl-1 and interaction partner (e.g., Bim).
-
HRP-conjugated secondary antibody.
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Buffers and Solutions:
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1-0.5% NP-40 or Tween20).[9]
-
Protease and Phosphatase Inhibitor Cocktails.
-
SDS-PAGE Sample Buffer (e.g., Laemmli buffer).
-
Wash Buffer (same as IP Lysis Buffer).
-
ECL Western Blotting Substrate.
-
Cell Culture and Treatment
-
Culture cells to a density of approximately 1-2 x 107 cells per IP condition (e.g., Vehicle Control, this compound treated).
-
Treat cells with this compound (e.g., 1-2 µM) or an equivalent volume of DMSO (vehicle control).[6]
-
Incubate for a short duration (e.g., 2-4 hours) to observe disruption of protein complexes without inducing widespread apoptosis.[6][10]
Cell Lysis
-
Harvest cells by centrifugation at 400 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 0.5-1.0 mL of ice-cold IP Lysis Buffer freshly supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration using a Bradford or BCA assay.
Immunoprecipitation
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to 1 mg of protein lysate. Incubate with rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[11]
-
Antibody Incubation: Add 2-5 µg of anti-Mcl-1 antibody to the pre-cleared lysate. Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Complex Capture: Add 30 µL of Protein A/G bead slurry to each sample. Incubate with gentle rotation for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 min) or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads three to four times with 1 mL of ice-cold Wash Buffer.[12] After the final wash, carefully remove all residual buffer.
-
Elution and Analysis
-
Elution: Resuspend the washed beads in 30-50 µL of 2X SDS-PAGE sample buffer. Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.
-
Western Blotting:
-
Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel.
-
Include a small percentage (2-5%) of the initial "input" lysate as a positive control.
-
Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against Mcl-1 (to confirm successful IP) and the protein of interest (e.g., Bim).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
Expected Results
The western blot analysis of the immunoprecipitated samples should confirm the presence of Mcl-1 in both the vehicle and this compound-treated lanes. The key result will be the signal for the co-immunoprecipitated protein (Bim). A significantly weaker Bim band is expected in the lane corresponding to the this compound-treated sample compared to the vehicle control lane.[8][10] This outcome demonstrates that this compound effectively disrupts the Mcl-1/Bim complex within the cell. The input lanes should show equal protein levels across conditions.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 3. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 4. Interdiction at a protein-protein interface: MCL-1 inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-1210477 Treatment in Acute Myeloid Leukemia (AML) Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is frequently overexpressed in Acute Myeloid Leukemia (AML) and contributes to therapeutic resistance.[3] These application notes provide a comprehensive overview of the effects of this compound on various AML cell lines, including detailed protocols for key experiments and a summary of quantitative data. The information presented is intended to guide researchers in utilizing this compound as a tool to investigate AML biology and as a potential therapeutic agent.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on AML cell lines, including its impact on cell viability as a single agent and in combination with other BCL-2 family inhibitors.
Table 1: Effect of Single-Agent this compound on the Viability of AML Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Percent Viability (%) | Reference |
| HL-60 | 0.1 | 72 | 47 | [4] |
| MOLM-13 | 0.1 | 72 | 46 | [4] |
| MV4-11 | 0.1 | 72 | 38 | [4] |
| OCI-AML3 | 0.1 | 72 | 43 | [4] |
| HL-60 | 1.0 | 72 | 29 | [4] |
| MOLM-13 | 1.0 | 72 | 28 | [4] |
| MV4-11 | 1.0 | 72 | 27 | [4] |
| OCI-AML3 | 1.0 | 72 | Not Reported |
Vehicle control viability was approximately 93-95% for all cell lines.[4]
Table 2: Synergistic Effect of this compound in Combination with ABT-737 on the Viability of AML Cell Lines
| Cell Line | This compound Concentration (µM) | ABT-737 Concentration (µM) | Incubation Time (h) | Percent Viability (%) | Reference |
| HL-60 | 1.0 | 1.0 | 72 | 13 | [4] |
| MOLM-13 | 1.0 | 1.0 | 72 | 11 | [4] |
| MV4-11 | 1.0 | 1.0 | 72 | 10 | [4] |
Viability with ABT-737 alone was 32% for HL-60, 35% for MOLM-13, and 33% for MV4-11. Viability with this compound alone was 29% for HL-60, 28% for MOLM-13, and 27% for MV4-11.[4]
Table 3: Apoptosis Induction by this compound in Combination with ABT-199 in ABT-199-Resistant AML Cell Lines
| Cell Line | This compound Concentration (µM) | ABT-199 Concentration (µM) | Incubation Time (h) | Percent Apoptosis (%) | Reference |
| THP-1 | 1.0 | 1.0 | 24 | ~50 | [5] |
| U937 | 1.0 | 1.0 | 24 | ~60 | [5] |
Percent apoptosis was determined by Annexin V/PI staining and flow cytometry.
Experimental Protocols
Cell Culture of AML Cell Lines
This protocol describes the routine maintenance of AML cell lines for use in this compound treatment studies.
Materials:
-
Human AML cell lines (e.g., HL-60, MOLM-13, MV4-11, OCI-AML3)
-
RPMI-1640 medium (Gibco, Thermo Fisher Scientific, Inc.)
-
Fetal Bovine Serum (FBS), heat-inactivated (Gibco, Thermo Fisher Scientific, Inc.)
-
Penicillin-Streptomycin (10,000 U/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Sterile cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Seeding: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-25 or T-75 culture flask at a density of 0.5 x 10⁶ cells/mL.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Monitor cell density and viability every 2-3 days.
-
Cell Passaging: When the cell density reaches approximately 1-2 x 10⁶ cells/mL, subculture the cells. Transfer the required volume of cell suspension to a new flask containing fresh, pre-warmed complete growth medium to maintain a density of 0.2-0.5 x 10⁶ cells/mL.
-
Cell Counting and Viability: To determine cell density and viability, mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution. Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
Cell Viability Assay (Real-Time-Glo™ MT Cell Viability Assay)
This protocol details the measurement of cell viability following treatment with this compound using a bioluminescent assay.
Materials:
-
AML cells cultured as described above
-
This compound (MedChemExpress), solubilized in DMSO
-
96-well white, clear-bottom tissue culture plates
-
Real-Time-Glo™ MT Cell Viability Assay kit (Promega Corporation)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Drug Preparation and Treatment: Prepare serial dilutions of this compound in complete growth medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.1%. Add the desired concentrations of this compound (e.g., 0.1, 1.0, 5.0, 10.0 µM) to the appropriate wells.[4] Include vehicle control wells treated with the same concentration of DMSO.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[4]
-
Assay Reagent Preparation and Addition: Prepare the Real-Time-Glo™ MT Assay reagent according to the manufacturer's protocol. Add the reagent to each well.
-
Luminescence Measurement: Incubate the plate at room temperature for 10-60 minutes. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection and quantification of apoptotic cells using flow cytometry.
Materials:
-
AML cells treated with this compound as described in the cell viability assay
-
Annexin V-FITC Apoptosis Detection Kit (e.g., BD Pharmingen)
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following drug treatment, harvest the cells by transferring the cell suspension to centrifuge tubes. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blotting
This protocol outlines the detection of protein expression levels in AML cells following this compound treatment.
Materials:
-
AML cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific, Inc.)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-BCL-2, anti-Bim, anti-γH2AX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, harvest and wash the cells with cold PBS. Lyse the cell pellet with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with ECL detection reagents and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Signaling Pathway of this compound in AML Cells
Caption: this compound inhibits MCL-1, leading to apoptosis.
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for studying this compound effects in AML cells.
Logical Relationship of this compound Action
Caption: this compound induces apoptosis via the intrinsic pathway.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Mcl-1 enhances cell death induced by the Bcl-2-selective inhibitor ABT-199 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-1210477 in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] Overexpression of MCL-1 is a common mechanism of resistance to apoptosis in various cancers, including Non-Small Cell Lung Cancer (NSCLC), making it a compelling therapeutic target.[1][4] this compound binds to the BH3-binding groove of MCL-1 with high affinity, disrupting the interaction between MCL-1 and pro-apoptotic proteins like BIM. This leads to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[2][3] These application notes provide a comprehensive overview of the use of this compound in NSCLC research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound selectively binds to MCL-1, an anti-apoptotic member of the BCL-2 family.[2][3] In cancer cells, MCL-1 sequesters pro-apoptotic proteins, such as BIM, preventing them from activating the downstream effectors of apoptosis, BAX and BAK.[5] By inhibiting MCL-1, this compound liberates these pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase activation and apoptosis.[6]
Quantitative Data Presentation
The following table summarizes the in vitro efficacy of this compound in various NSCLC cell lines.
| Cell Line | Histology | This compound IC50 (µM) | Reference |
| H2110 | Adenocarcinoma | < 10 | [3] |
| H23 | Adenocarcinoma | < 10 | [3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps to determine the effect of this compound on the viability of NSCLC cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][7][8]
Materials:
-
NSCLC cell lines (e.g., H2110, H23)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count NSCLC cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.
-
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol details the procedure for detecting the expression levels of MCL-1, BIM, and cleaved Poly (ADP-ribose) polymerase (PARP) in NSCLC cells treated with this compound.
Materials:
-
NSCLC cell lines
-
This compound
-
RIPA lysis buffer (20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.[5]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MCL-1, anti-BIM, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed NSCLC cells and treat with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[5]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Protocol 3: In Vivo NSCLC Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous NSCLC xenograft mouse model. Specific parameters may need to be optimized based on the cell line and mouse strain used.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
NSCLC cell line (e.g., H2110)
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend NSCLC cells in sterile PBS, with or without Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for administration (e.g., intraperitoneal injection or oral gavage). The specific dose and schedule will need to be determined from dose-finding studies, but a starting point could be based on effective doses in other cancer models.[4]
-
Administer this compound and vehicle control to the respective groups according to the determined schedule (e.g., daily or every other day).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, western blotting).
-
Compare tumor growth inhibition between the this compound-treated and control groups.
-
Combination Therapy
This compound has shown synergistic effects when combined with other anti-cancer agents, such as the BCL-2/BCL-xL inhibitor navitoclax (ABT-263).[2][4] The rationale for this combination is to simultaneously block multiple anti-apoptotic BCL-2 family members, thereby overcoming potential resistance mechanisms. Researchers can adapt the provided protocols to evaluate the efficacy of this compound in combination with other therapeutic agents in NSCLC models.
Conclusion
This compound is a valuable tool for investigating the role of MCL-1 in NSCLC. The protocols and data presented in these application notes provide a foundation for researchers to explore the therapeutic potential of MCL-1 inhibition in this disease. Further studies are warranted to expand the panel of NSCLC cell lines tested and to conduct detailed in vivo efficacy and combination studies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. nsjbio.com [nsjbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for A-1210477 in Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is a critical survival factor for multiple myeloma (MM) cells.[1][3] Overexpression of Mcl-1 is associated with poor prognosis and resistance to conventional therapies in MM.[1][3] this compound binds to the BH3-binding groove of Mcl-1 with high affinity, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bim and Bak.[1][4] This leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death.[1][4] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in vitro multiple myeloma research models.
Mechanism of Action
This compound selectively inhibits Mcl-1, leading to the liberation of pro-apoptotic proteins, which in turn activate BAX and BAK. This activation results in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][4] Interestingly, treatment with this compound can lead to an accumulation of the Mcl-1 protein by preventing its degradation.[1]
Data Presentation
In Vitro Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | This compound IC50 | Notes | Reference |
| H929 | <10 µM | Mcl-1 dependent | [5] |
| MM.1S | <10 µM | Mcl-1 dependent | [5] |
| RPMI-8226 | <10 µM | Mcl-1 dependent | [5] |
| U266 | <10 µM | Mcl-1 dependent | [5] |
| LP-1 | <10 µM | Mcl-1 dependent | [5] |
| OPM2 | Sensitive | Mcl-1 dependent | [6] |
| KMM1 | Sensitive | Mcl-1 dependent | [6] |
Binding Affinity of this compound
| Protein | Binding Affinity (Ki) | Assay | Reference |
| Mcl-1 | 0.454 nM | TR-FRET | [1] |
Experimental Protocols
Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in multiple myeloma cell lines using a luminescence-based cell viability assay.
Materials:
-
Multiple myeloma cell lines (e.g., H929, MM.1S, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 15,000-20,000 cells per well in 100 µL of culture medium.[5]
-
Prepare serial dilutions of this compound in culture medium. It is recommended to start with a high concentration (e.g., 30 µM) and perform half-log dilutions.[5]
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with DMSO-treated cells as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by performing a non-linear regression analysis of the concentration-response data.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol describes the detection of apoptosis in multiple myeloma cells treated with this compound using flow cytometry.
Materials:
-
Multiple myeloma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed multiple myeloma cells in a 6-well plate at a density that will not lead to overconfluence during the treatment period.
-
Treat the cells with this compound at the desired concentration (e.g., 1x and 5x IC50) for 24 hours. Include an untreated and a vehicle (DMSO) control.
-
Harvest the cells, including any floating cells in the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Immunoprecipitation and Western Blotting for Mcl-1/Bak Complex Disruption
This protocol details the procedure to assess the disruption of the Mcl-1/Bak protein complex in multiple myeloma cells following treatment with this compound.
Materials:
-
Multiple myeloma cells (e.g., OPM2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Mcl-1 antibody for immunoprecipitation
-
Anti-Bak antibody for Western blotting
-
Anti-Mcl-1 antibody for Western blotting
-
Protein A/G agarose beads
-
SDS-PAGE gels and blotting equipment
-
Appropriate secondary antibodies
Procedure:
Cell Lysis:
-
Treat multiple myeloma cells with this compound (e.g., 2 µM) for 1 and 3 hours.[6]
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells with ice-cold lysis buffer for 30 minutes on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate. Determine the protein concentration using a BCA or Bradford assay.
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-Mcl-1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with cold lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
Western Blotting:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-Bak and anti-Mcl-1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands. A decrease in the Bak band in the Mcl-1 immunoprecipitate from this compound-treated cells indicates disruption of the complex.
In Vivo Studies
It is important to note that this compound has been reported to have no significant in vivo activity, even in sensitive cell lines.[1] This has been attributed to issues with cell penetration and reduced bioavailability due to high serum protein binding.[1] Therefore, for in vivo studies in multiple myeloma xenograft models, researchers should consider using newer generation Mcl-1 inhibitors that have been optimized for in vivo efficacy.
Mechanisms of Resistance to Mcl-1 Inhibition
Resistance to Mcl-1 inhibitors like this compound can arise through various mechanisms in multiple myeloma:
-
Upregulation of other anti-apoptotic proteins: Increased expression of Bcl-2 or Bcl-xL can compensate for the inhibition of Mcl-1, thus promoting cell survival.[8]
-
Bone marrow microenvironment: Stromal cells in the bone marrow can protect multiple myeloma cells from the cytotoxic effects of Mcl-1 inhibitors.[3] This protection can be mediated by the secretion of pro-survival cytokines like IL-6.[8]
-
Genetic alterations: Mutations in genes involved in the apoptotic pathway can confer resistance.
Mandatory Visualizations
Caption: this compound inhibits Mcl-1, leading to apoptosis.
References
- 1. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. haematologica.org [haematologica.org]
- 8. Co-operation of MCL-1 and BCL-XL anti-apoptotic proteins in stromal protection of MM cells from carfilzomib mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combination Therapy of A-1210477 and Venetoclax in Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of apoptosis, with anti-apoptotic members like BCL-2 and Myeloid Cell Leukemia 1 (MCL-1) often overexpressed in various hematologic malignancies, including non-Hodgkin's lymphoma (NHL). This overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies. Venetoclax (ABT-199), a selective BCL-2 inhibitor, has shown significant clinical activity in several B-cell malignancies. However, resistance to venetoclax can emerge, often mediated by the upregulation of other anti-apoptotic proteins, most notably MCL-1.
Preclinical studies have demonstrated that the co-inhibition of BCL-2 and MCL-1 can lead to synergistic apoptosis in lymphoma cells, offering a promising strategy to overcome venetoclax resistance. A-1210477 is a potent and selective small-molecule inhibitor of MCL-1. This document provides detailed application notes and protocols for the in vitro and in vivo investigation of the combination therapy of this compound and venetoclax in lymphoma models.
Mechanism of Action: Dual Inhibition of BCL-2 and MCL-1
The synergistic effect of combining this compound and venetoclax stems from their complementary roles in targeting key anti-apoptotic proteins. Venetoclax specifically binds to BCL-2, releasing pro-apoptotic proteins like BIM, which can then activate BAX and BAK to induce mitochondrial outer membrane permeabilization and subsequent apoptosis. However, in cells with high levels of MCL-1, BIM released from BCL-2 can be sequestered by MCL-1, thus neutralizing the pro-apoptotic signal. This compound inhibits MCL-1, preventing this sequestration and ensuring that a sufficient pool of pro-apoptotic activators is available to trigger cell death. This dual targeting effectively disables the two major survival pathways in many lymphoma subtypes.
Figure 1: Signaling pathway of this compound and venetoclax in inducing apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and venetoclax, both as single agents and in combination, in various non-Hodgkin's lymphoma cell lines. The data highlights the synergistic interaction between the two compounds, particularly in cell lines with high BCL-2 expression.
Table 1: Single Agent and Combination IC50 Values (µM) in NHL Cell Lines
| Cell Line | BCL-2 Status | Venetoclax IC50 (µM) | This compound IC50 (µM) | Venetoclax + this compound (5 µM) IC50 (µM) |
| SU-DHL-4 | High | > 20 | > 20 | 0.8 |
| KARPAS-422 | High | 0.01 | > 20 | < 0.005 |
| OCI-Ly3 | High | 4.4 - 9.5 | Not Reported | Not Reported |
Data compiled from preclinical studies. Actual values may vary depending on experimental conditions.
Table 2: Synergy Analysis of this compound and Venetoclax Combination in BCL2-High NHL Cell Lines
| Cell Line | This compound Concentration (µM) | Venetoclax Concentration (µM) | % Viability (Combination) | Bliss Synergy Score |
| SU-DHL-4 | 5 | 1 | ~50% | > 25 |
| SU-DHL-4 | 10 | 1 | ~30% | > 40 |
| KARPAS-422 | 5 | 0.1 | ~40% | > 30 |
| KARPAS-422 | 10 | 0.1 | ~20% | > 50 |
Bliss synergy scores greater than 10 are generally considered synergistic. Data is illustrative and based on published findings.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and venetoclax in lymphoma cell lines and xenograft models.
Figure 2: General experimental workflow for in vitro and in vivo studies.
Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Lymphoma cell lines (e.g., SU-DHL-4, KARPAS-422)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and Venetoclax (dissolved in DMSO)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed lymphoma cells in opaque-walled 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Drug Addition: Prepare serial dilutions of this compound, venetoclax, and their combination in culture medium. Add the drug solutions to the respective wells. For combination treatments, add this compound first, followed by venetoclax. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Record the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Subtract the average background luminescence from all readings. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Generate dose-response curves and calculate IC50 values using a suitable software (e.g., GraphPad Prism). d. For combination studies, calculate synergy scores using the Bliss independence model.
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Treated lymphoma cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Collection: Collect cells after drug treatment (e.g., 24 or 48 hours) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: a. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within 1 hour. c. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Protocol 3: Western Blot Analysis
This protocol is for detecting the expression levels of key BCL-2 family proteins and markers of apoptosis.
Materials:
-
Treated lymphoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-cleaved PARP, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:
-
Anti-BCL-2: 1:1000
-
Anti-MCL-1: 1:1000
-
Anti-cleaved PARP: 1:1000
-
Anti-GAPDH/β-actin: 1:5000
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.
Protocol 4: In Vivo Lymphoma Xenograft Model
This protocol describes the establishment of a cell line-derived xenograft model to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID)
-
Lymphoma cell line (e.g., SU-DHL-6)
-
Matrigel
-
This compound and venetoclax for in vivo use
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 lymphoma cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Venetoclax alone, Combination).
-
Drug Administration:
-
Venetoclax: Administer daily by oral gavage at a dose of 100 mg/kg.
-
This compound: Administer by a suitable route and schedule based on its pharmacokinetic properties (e.g., intraperitoneal injection or oral gavage).
-
Continue treatment for a specified duration (e.g., 21-28 days).
-
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).
Conclusion
The combination of the MCL-1 inhibitor this compound and the BCL-2 inhibitor venetoclax represents a rational and potent therapeutic strategy for lymphomas dependent on both survival proteins. The protocols outlined in this document provide a framework for the preclinical evaluation of this combination therapy. Rigorous in vitro and in vivo studies are essential to further characterize the synergistic effects and to guide the clinical development of this promising approach for patients with lymphoma.
References
Application Notes and Protocols: Synergistic Inhibition of AML by A-1210477 and ABT-737
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key survival mechanism for AML cells is the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family. These proteins sequester pro-apoptotic proteins, preventing programmed cell death (apoptosis).
ABT-737 is a small molecule BH3 mimetic that inhibits the anti-apoptotic proteins BCL-2, BCL-xL, and BCL-w.[1][2][3] By binding to these proteins, ABT-737 releases pro-apoptotic proteins, thereby inducing apoptosis in sensitive cancer cells.[1][2][3] However, resistance to ABT-737 can arise, often mediated by the upregulation of another anti-apoptotic protein, Myeloid Cell Leukemia 1 (MCL-1), for which ABT-737 has a low affinity.[1][4]
A-1210477 is a potent and selective inhibitor of MCL-1.[5] It binds to MCL-1 with high affinity, disrupting its interaction with pro-apoptotic proteins and triggering apoptosis in MCL-1-dependent cancer cells.[5]
The combination of this compound and ABT-737 represents a promising therapeutic strategy for AML. By simultaneously targeting both BCL-2/BCL-xL and MCL-1, this combination can overcome resistance and induce synergistic apoptosis in AML cells.[4][6][7][8] These application notes provide an overview of the synergistic effects of this drug combination and detailed protocols for key experiments to evaluate their efficacy.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the synergistic effect of this compound and ABT-737 in various AML cell lines.
Table 1: Cell Viability of AML Cell Lines Treated with this compound and/or ABT-737 [6][7][9]
| Cell Line | Treatment (1 µM each, 72h) | % Cell Viability |
| MOLM-13 | Vehicle Control | 95% |
| ABT-737 alone | 35% | |
| This compound alone | 28% | |
| Combination | 11% | |
| MV4-11 | Vehicle Control | 93% |
| ABT-737 alone | 33% | |
| This compound alone | 27% | |
| Combination | 10% | |
| HL-60 | Vehicle Control | 93% |
| ABT-737 alone | 32% | |
| This compound alone | 29% | |
| Combination | 13% | |
| OCI-AML3 | Vehicle Control | 95% |
| ABT-737 alone | ~90% (Resistant) | |
| This compound alone | 43% (at 0.1 µM) | |
| Combination | Not significantly decreased |
Table 2: Combination Index (CI) Values for this compound and ABT-199 (Venetoclax, a more specific BCL-2 inhibitor) in AML Cell Lines [6]
| Cell Line | Combination Index (CI) | Interpretation |
| THP-1 | < 0.30 | Strong Synergy |
| U937 | < 0.70 | Synergy |
| MOLM-13 | < 0.16 | Strong Synergy |
Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway
The synergistic effect of this compound and ABT-737 is rooted in the dual inhibition of key anti-apoptotic BCL-2 family proteins. This leads to the liberation of pro-apoptotic proteins and the initiation of the intrinsic apoptotic pathway.
Caption: Dual inhibition of BCL-2/BCL-xL and MCL-1 by ABT-737 and this compound, respectively, leads to apoptosis in AML cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound and ABT-737 in AML.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the drug combination on AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11, HL-60, OCI-AML3)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and ABT-737 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound and ABT-737, both alone and in combination, in complete medium.
-
Add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis by the drug combination using flow cytometry.
Materials:
-
AML cell lines
-
This compound and ABT-737
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with this compound, ABT-737, or the combination at the desired concentrations for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 1500 rpm for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting
This protocol is for detecting changes in the expression levels of BCL-2 family proteins.
Materials:
-
AML cell lines
-
This compound and ABT-737
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-BCL-2, anti-BIM, anti-BAX, anti-BAK, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat AML cells with the drugs as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the synergistic effect of this compound and ABT-737 in AML.
Caption: A streamlined workflow for the in vitro evaluation of the this compound and ABT-737 combination in AML.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. BCL-2 inhibition in AML: an unexpected bonus? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Enhancement of the Sensitivity of the Acute Lymphoblastic Leukemia Cells to ABT-737 by Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
A-1210477 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of A-1210477, a potent and selective Mcl-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
This compound as a crystalline solid should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1] As a powder, it can be stored for three years at -20°C.[3] Selleck Chemicals mentions that the product is transported at room temperature and that one month at normal temperature will not affect the biological activity of the powder product.[4]
Q2: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound prepared in DMSO can be stored at -80°C for up to two years or at -20°C for one year.[5] To avoid product inactivation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution before storage.[5]
Q3: I'm having trouble dissolving this compound. What are the recommended solvents?
This compound is slightly soluble in DMF, DMSO, and Ethanol.[1] For in vitro studies, DMSO is a common solvent. Solubility in DMSO has been reported at concentrations of 3 mg/mL, 6 mg/mL, and 10 mg/mL (with the need for ultrasonic assistance).[3][6]
Q4: My this compound solution appears cloudy or has precipitated after storage. What should I do?
Cloudiness or precipitation can occur if the compound's solubility limit is exceeded or if it has been stored improperly. First, try to gently warm the solution and vortex or sonicate it to redissolve the compound. If this fails, it is recommended to prepare a fresh stock solution. To prevent this, ensure you are not exceeding the recommended solubility and are using fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[3]
Q5: How should I prepare this compound for in vivo experiments?
Several formulations for in vivo use have been described. Here are two examples:
-
For a 1 mL working solution: Add 50 μL of a 3 mg/mL clear DMSO stock solution to 950 μL of corn oil and mix evenly. This mixed solution should be used immediately for optimal results.[3][4]
-
A multi-solvent system: A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported.[6] Another option includes 10% DMSO and 90% (20% SBE-β-CD in saline).[6]
Data on Stability and Storage
| Form | Storage Temperature | Duration |
| Crystalline Solid | -20°C | ≥ 4 years[1] |
| Powder | -20°C | 3 years[3] |
| Stock Solution in DMSO | -80°C | 2 years[5] |
| Stock Solution in DMSO | -20°C | 1 year[5] |
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 3 mg/mL (3.52 mM) | Use fresh DMSO[3] |
| DMSO | 6 mg/mL (7.05 mM) | Use fresh DMSO[3] |
| DMSO | 10 mg/mL (11.76 mM) | Requires ultrasonic assistance[6] |
| DMF | Slightly Soluble | |
| Ethanol | Slightly Soluble | |
| Water | Insoluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder (Formula Weight: 850.04 g/mol [1]) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 8.5 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath to ensure complete dissolution.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[5]
Protocol 2: General Procedure for Assessing this compound Stability
This protocol outlines a general workflow for researchers who wish to perform their own stability studies under specific experimental conditions.
-
Preparation of Test Samples: Prepare solutions of this compound in the desired buffer or media at a known concentration.
-
Incubation under Stress Conditions: Aliquot the samples and expose them to various stress conditions to be tested (e.g., different temperatures, light exposure, pH values). Include a control sample stored under recommended conditions (-20°C or -80°C).
-
Time Point Sampling: At predetermined time points, retrieve samples from each stress condition.
-
Analysis: Analyze the concentration and purity of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the results from the stressed samples to the control sample to determine the rate of degradation under each condition.
Visual Guides
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for assessing this compound stability.
References
potential off-target effects of A-1210477 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for off-target effects of A-1210477, particularly when used at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
This compound is a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). It has been shown to have greater than 100-fold selectivity for MCL-1 over other BCL-2 family members, such as BCL-2 and BCL-XL. This high selectivity is a key feature of this chemical probe.
Q2: Is there any published data on the broad off-target profile of this compound (e.g., kinome scans)?
Q3: Why should I be concerned about off-target effects when using this compound at high concentrations?
While this compound is highly selective, using any small molecule inhibitor at high concentrations (typically >10 µM) increases the risk of off-target effects.[1] At elevated concentrations, the inhibitor may bind to other proteins with lower affinity, leading to unexpected biological responses that are independent of its intended target (MCL-1). This can result in misinterpretation of experimental data.
Q4: What are the potential consequences of off-target effects in my experiments?
Off-target effects can manifest in various ways, including:
-
Unexpected Phenotypes: Observing cellular effects that are not consistent with the known function of MCL-1.
-
Irreproducible Results: Difficulty in reproducing data between experiments or with other MCL-1 inhibitors.
-
Cellular Toxicity: Increased cell death or reduced viability that is not due to on-target apoptosis induction.
-
Confounding of Combination Studies: Misattribution of synergistic or antagonistic effects when combining this compound with other compounds.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you are using this compound at high concentrations and observe unexpected or inconsistent results, the following troubleshooting guide can help you assess the potential for off-target effects.
Initial Assessment
-
Concentration-Response Curve:
-
Question: Is the observed effect dose-dependent and does it occur at concentrations significantly higher than the reported IC50 for MCL-1 inhibition?
-
Action: Perform a detailed concentration-response experiment. If the phenotype of interest only appears at concentrations well above those required to engage MCL-1, it may be an off-target effect.
-
-
Use of a Negative Control:
-
Question: Does a structurally similar but inactive analog of this compound produce the same effect?
-
Action: If available, treat your experimental system with a negative control compound at the same concentrations as this compound.[2] A true on-target effect should not be observed with the inactive analog.
-
-
Use of a Structurally Unrelated Inhibitor:
-
Question: Does a different, structurally unrelated MCL-1 inhibitor with a distinct chemical scaffold replicate the observed phenotype?
-
Experimental Workflow for Off-Target Effect Investigation
Data Presentation
Table 1: Known Selectivity Profile of this compound against BCL-2 Family Proteins
| Target Protein | Binding Affinity (Ki) | Cellular Activity (IC50) | Selectivity vs. MCL-1 |
| MCL-1 | 0.454 nM | 26.2 nM | - |
| BCL-2 | >100-fold weaker | Not reported | >100x |
| BCL-XL | >100-fold weaker | Not reported | >100x |
| BCL-w | Not reported | Not reported | Not reported |
Data compiled from publicly available sources.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol can be used to verify that this compound is engaging with its intended target, MCL-1, in your cellular system at the concentrations used.
-
Cell Treatment: Treat your cells with this compound at various concentrations (including the high concentration of concern) and a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain total protein extracts.
-
Heating: Aliquot the lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatants (containing the soluble, non-aggregated proteins) and analyze the levels of MCL-1 by Western blot.
-
Interpretation: If this compound is binding to MCL-1, it will stabilize the protein, resulting in more soluble MCL-1 at higher temperatures compared to the vehicle control.
Protocol 2: Orthogonal Rescue Experiment using siRNA/CRISPR
This protocol helps to determine if the observed phenotype is dependent on MCL-1.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of MCL-1 in your cells.
-
Inhibitor Treatment: Treat both the MCL-1 knockdown/knockout cells and control cells with this compound at the concentration that produces the phenotype of interest.
-
Phenotypic Analysis: Assess the phenotype in all cell populations.
-
Interpretation: If the phenotype is still present in the MCL-1 deficient cells upon treatment with this compound, it is likely an off-target effect.
Signaling Pathway Considerations
At high concentrations, a small molecule inhibitor could potentially interact with unintended targets, such as kinases, which could activate or inhibit signaling pathways unrelated to the primary target's function.
This diagram illustrates that while low concentrations of this compound selectively inhibit MCL-1 to induce apoptosis, high concentrations could potentially interact with an unknown off-target, leading to the modulation of unrelated signaling pathways and confounding experimental results.
References
Technical Support Center: Optimizing A-1210477 Concentration for Apoptosis Induction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using A-1210477 to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that prevents apoptosis by binding to and sequestering pro-apoptotic proteins like Bak and Bim.[4][5] this compound competitively binds to the BH3-binding groove of MCL-1 with high affinity, displacing pro-apoptotic proteins.[1] This leads to the activation of Bak and Bax, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[4]
Q2: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is cell line-dependent. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. We recommend starting with a broad range of concentrations (e.g., 0.01 µM to 10 µM) and incubating for a standard duration (e.g., 24, 48, or 72 hours).[2] Cell viability can be assessed using assays like MTT or CellTiter-Glo.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6] For in vivo experiments, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.[1] It is advisable to prepare fresh working solutions for in vivo studies. Store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can this compound be used in combination with other drugs?
Yes, this compound has been shown to have synergistic effects when combined with other Bcl-2 family inhibitors. For instance, it can overcome resistance to ABT-737 (a Bcl-2/Bcl-xL inhibitor) in acute myeloid leukemia (AML) cells.[6][7][8] Combination with venetoclax (ABT-199), a selective Bcl-2 inhibitor, has also demonstrated synergistic apoptosis induction in AML cells.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low apoptosis observed after this compound treatment. | Cell line is not dependent on MCL-1 for survival. | - Confirm the expression of MCL-1 in your cell line via Western blot. - Perform a literature search to see if your cell line's dependency on Bcl-2 family members has been characterized. - Consider using a different cell line known to be sensitive to MCL-1 inhibition. |
| Suboptimal concentration of this compound. | - Perform a dose-response experiment with a wider range of concentrations. - Titrate the concentration around the expected IC50 value for your cell type. | |
| Incorrect incubation time. | - Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration. | |
| Issues with the this compound compound. | - Ensure proper storage and handling of the compound to prevent degradation. - Prepare fresh stock and working solutions. - Verify the purity of the compound if possible. | |
| High background apoptosis in control cells. | Suboptimal cell culture conditions. | - Ensure cells are healthy and in the logarithmic growth phase before treatment. - Check for contamination in the cell culture. - Minimize cell stress during handling and plating. |
| Toxicity from the vehicle (DMSO). | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including controls.[6] | |
| Inconsistent results between experiments. | Variability in experimental procedures. | - Maintain consistent cell seeding densities. - Ensure accurate and consistent preparation of drug dilutions. - Standardize all incubation times and assay procedures. |
| Cell line instability. | - Use cells from a low passage number. - Periodically perform cell line authentication. |
Data Presentation
Table 1: this compound Activity in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / Effective Concentration | Incubation Time | Reference |
| MOLM-13 | Acute Myeloid Leukemia | ~1 µM (significant viability decrease) | 72 h | [6][8] |
| MV4-11 | Acute Myeloid Leukemia | ~1 µM (significant viability decrease) | 72 h | [6][8] |
| HL-60 | Acute Myeloid Leukemia | ~1 µM (significant viability decrease) | 72 h | [6][8] |
| OCI-AML3 | Acute Myeloid Leukemia | ~1 µM (significant viability decrease) | 72 h | [6][8] |
| H2110 | Non-Small Cell Lung Cancer | <10 µM | 72 h | [1][10] |
| H23 | Non-Small Cell Lung Cancer | <10 µM | 72 h | [1][10] |
| H929 | Multiple Myeloma | Not specified | 48 or 72 h | [2] |
| SKBR3 | Breast Cancer | Not specified | 24 h | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound and a vehicle control for the determined incubation time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blot for MCL-1 and Apoptosis Markers
-
Treat cells with this compound and a vehicle control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MCL-1, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: this compound Signaling Pathway for Apoptosis Induction.
Caption: General Experimental Workflow for this compound Studies.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Inhibition of Mcl-1 enhances cell death induced by the Bcl-2-selective inhibitor ABT-199 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A-1210477 Immunoprecipitation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A-1210477 in immunoprecipitation (IP) and co-immunoprecipitation (co-IP) experiments. The information is tailored to scientists and professionals in drug development engaged in studying protein-protein interactions involving the anti-apoptotic protein MCL-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and highly selective small molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] It functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of MCL-1.[2] This binding competitively disrupts the interaction between MCL-1 and pro-apoptotic proteins such as BIM, BAK, and NOXA.[1][3] The release of these pro-apoptotic factors from MCL-1 initiates the intrinsic apoptotic pathway, leading to cancer cell death, particularly in cells dependent on MCL-1 for survival.[1]
Q2: Why is this compound used in immunoprecipitation experiments?
This compound is frequently used in co-immunoprecipitation (co-IP) experiments to demonstrate its mechanism of action.[1][4] By treating cells with this compound prior to cell lysis and immunoprecipitation of MCL-1, researchers can show a dose-dependent decrease in the amount of co-precipitated pro-apoptotic binding partners like BIM.[1][4] This provides direct evidence that the compound effectively disrupts the MCL-1 protein complex in a cellular context.
Q3: What is a typical concentration range for this compound in a co-IP experiment?
The optimal concentration of this compound can vary depending on the cell line and the specific protein-protein interaction being investigated. However, published studies have successfully used concentrations ranging from 2 µM to 10 µM to demonstrate the disruption of MCL-1 interactions in co-IP experiments.[1][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound treatment affect MCL-1 protein levels?
Interestingly, treatment with this compound has been observed to increase MCL-1 protein levels in some cell lines.[1][6] This is thought to be a compensatory mechanism. Despite this increase in total MCL-1, the inhibitor is still effective at disrupting its interactions with pro-apoptotic partners.[4] It is important to include an input control in your Western blot analysis to monitor total MCL-1 levels.
Troubleshooting Guide
This guide addresses common issues encountered during immunoprecipitation experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal of Co-IP'd Protein | 1. Ineffective disruption of protein-protein interaction: The concentration of this compound may be too low or the incubation time too short. 2. Low abundance of the interacting protein. 3. Antibody issues: The antibody may not be suitable for IP, or the epitope may be masked. | 1. Optimize this compound treatment: Perform a dose-response (e.g., 1-10 µM) and time-course (e.g., 4-24 hours) experiment. 2. Increase starting material: Use a larger quantity of cell lysate. 3. Use a validated IP-grade antibody: Check literature for antibodies successfully used in similar co-IP experiments. Consider using a polyclonal antibody which may recognize multiple epitopes. |
| High Background/Non-Specific Binding | 1. This compound concentration is too high: This may lead to off-target effects. 2. Inadequate washing: Insufficient washing steps can leave behind non-specifically bound proteins. 3. Non-specific binding to beads: Proteins may be binding directly to the agarose or magnetic beads. | 1. Titrate this compound concentration: Use the lowest effective concentration determined from your dose-response experiment. 2. Increase wash stringency: Increase the number of washes or the detergent concentration in the wash buffer. 3. Pre-clear the lysate: Incubate the cell lysate with beads alone before adding the primary antibody to remove proteins that non-specifically bind to the beads. |
| Inconsistent Results | 1. Variability in this compound treatment: Inconsistent incubation times or concentrations. 2. Cell passage number and confluence: These factors can affect protein expression levels and signaling pathways. 3. Lysate preparation: Inconsistent lysis buffer composition or handling. | 1. Standardize this compound treatment protocol: Ensure consistent timing and concentration for all experiments. 2. Maintain consistent cell culture conditions: Use cells within a specific passage number range and harvest at a consistent confluence. 3. Use a standardized lysis buffer and protocol: Ensure fresh protease and phosphatase inhibitors are always added. |
| Heavy/Light Chain Interference | 1. Co-elution of antibody heavy and light chains: The secondary antibody used for Western blotting detects the denatured antibody used for the IP. | 1. Use IP/WB antibodies from different species: For example, use a rabbit anti-MCL-1 for IP and a mouse anti-BIM for Western blot. 2. Use light chain-specific secondary antibodies. 3. Crosslink the antibody to the beads: This will prevent the antibody from eluting with the protein of interest. |
Quantitative Data Summary
Table 1: this compound Binding Affinity and Selectivity
This table summarizes the binding affinity (Ki) and inhibitory concentration (IC50) of this compound for various Bcl-2 family members, highlighting its high selectivity for MCL-1.
| Protein | Ki (nM) | IC50 (nM) |
| MCL-1 | 0.454 | 26.2 |
| BCL-2 | >10,000 | >40,000 |
| BCL-xL | >10,000 | >40,000 |
| BCL-w | >10,000 | >40,000 |
Data compiled from publicly available sources.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Demonstrate this compound-Mediated Disruption of MCL-1/BIM Interaction
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and this compound concentration is recommended.
Materials:
-
Cells of interest (e.g., a cancer cell line known to be dependent on MCL-1)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-IP Lysis/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors just before use)
-
Anti-MCL-1 antibody (IP-validated)
-
Normal IgG from the same species as the anti-MCL-1 antibody (negative control)
-
Protein A/G magnetic beads or agarose slurry
-
Elution Buffer (e.g., 2X Laemmli sample buffer)
-
Primary antibody against BIM for Western blot
-
Appropriate HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 2-10 µM) or vehicle (DMSO) for the determined time (e.g., 4-24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20-30 µL of Protein A/G bead slurry to the whole-cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the pre-cleared lysate as an "input" control.
-
To the remaining lysate, add the anti-MCL-1 antibody (or normal IgG for the negative control).
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 30-50 µL of Protein A/G bead slurry to each sample.
-
Incubate with gentle rotation for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Co-IP Lysis/Wash Buffer.
-
Repeat the wash step 3-4 times.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Load the eluted samples and the input control onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against BIM and MCL-1.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: MCL-1 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Co-Immunoprecipitation with this compound.
References
interpreting unexpected results in A-1210477 cell-based assays
Welcome to the technical support center for A-1210477. This resource is designed to help researchers, scientists, and drug development professionals interpret unexpected results and troubleshoot common issues encountered during cell-based assays with the selective MCL-1 inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: Why am I not observing significant cell death after this compound treatment in my cell line?
Answer: Several factors could contribute to a lack of cytotoxic effect. Consider the following possibilities:
-
Cell Line Dependence on MCL-1: this compound is highly selective for Myeloid Cell Leukemia 1 (MCL-1).[1][2] The primary mechanism of action is the induction of apoptosis in cancer cells that are dependent on MCL-1 for survival.[1] Cell lines that rely on other anti-apoptotic proteins, such as BCL-2 or BCL-XL, for survival will likely be insensitive to this compound when used as a single agent.[3] For instance, the OCI-AML3 cell line, which has high MCL-1 expression, is insensitive to the BCL-2/BCL-XL antagonist ABT-737 but sensitive to this compound.[4]
-
Sub-optimal Assay Conditions: Ensure that experimental conditions are optimized. This includes cell seeding density, treatment duration, and the concentration range of this compound.[5] Treatment durations of 48 to 72 hours are common for assessing effects on cell viability.[2][3]
-
Compound Integrity and Solubility: this compound should be properly solubilized, typically in fresh DMSO, to ensure its activity.[2] Poor solubility can lead to a lower effective concentration in your assay. Always prepare fresh working solutions.[1]
-
Cell Health and Passage Number: Use healthy, viable cells that are in their exponential growth phase.[5][6] High passage numbers can lead to genetic drift and altered protein expression, potentially affecting sensitivity to the inhibitor.[7]
Question 2: My Western blot shows an increase in MCL-1 protein levels after treatment. Isn't this compound an inhibitor?
Answer: This is an interesting and documented phenomenon. Treatment with this compound can lead to an elevation of total MCL-1 protein levels in various cancer cell lines.[1][2][8] While seemingly counterintuitive, this occurs because the binding of this compound to the BH3-binding groove of MCL-1 can stabilize the protein, potentially protecting it from ubiquitin-mediated degradation.[9]
The critical point is that despite the increased protein levels, the function of MCL-1 as an anti-apoptotic protein is inhibited. This compound competitively blocks the interaction between MCL-1 and pro-apoptotic proteins like BIM and BAK.[1][2][9] Therefore, to confirm the inhibitor's efficacy, you should assess downstream markers of apoptosis, such as:
-
Release of cytochrome c from the mitochondria.[9]
-
Dissociation of MCL-1/BIM or MCL-1/BAK complexes via co-immunoprecipitation.[9]
Question 3: My dose-response curves are inconsistent. What could be the cause?
Answer: Variability in dose-response curves can arise from several sources:
-
Cell State: Ensure you are using cells from a consistent passage number and at a similar confluency for each experiment.[7] Cells left to become over-confluent before plating can behave differently.[5]
-
Seeding Density: The initial number of cells plated can significantly impact the final assay readout and the calculated IC50 value. Optimize and maintain a consistent seeding density.[5]
-
Compound Handling: As this compound is typically dissolved in DMSO, ensure thorough mixing when making serial dilutions. Inadequate mixing can lead to inaccurate concentrations across your dose range.
-
Assay Timing: The kinetics of apoptosis can vary. Ensure that the assay endpoint (e.g., 48 or 72 hours) is consistent across experiments.[2][3]
-
Plate Edge Effects: In 96-well plates, wells on the outer edges can be prone to evaporation, altering the effective compound concentration. To mitigate this, avoid using the outermost wells or ensure proper humidification during incubation.
Data Presentation: this compound Activity
The following tables summarize the activity of this compound in various cancer cell lines.
Table 1: Single Agent IC50 Values for this compound
| Cell Line | Cancer Type | Cell Viability IC50 (µM) | Citation(s) |
| H2110 | Non-Small Cell Lung Cancer | <10 | [1] |
| H23 | Non-Small Cell Lung Cancer | <10 | [1] |
| HL-60 | Acute Myeloid Leukemia | ~0.1 | [3][11] |
| MOLM-13 | Acute Myeloid Leukemia | ~0.1 | [3][11] |
| MV4-11 | Acute Myeloid Leukemia | ~0.1 | [3][11] |
| OCI-AML3 | Acute Myeloid Leukemia | ~0.1 | [3][11] |
Table 2: Combination Effects with BCL-2/BCL-XL Inhibitors
| Cell Line | Combination | Effect | Citation(s) |
| MOLM-13 | This compound (1µM) + ABT-737 (1µM) | Synergistic decrease in viability | [3][11] |
| MV4-11 | This compound (1µM) + ABT-737 (1µM) | Synergistic decrease in viability | [3][11] |
| HL-60 | This compound (1µM) + ABT-737 (1µM) | Synergistic decrease in viability | [3][11] |
| Various | This compound + Navitoclax (ABT-263) | Synergistic cell killing | [2][12] |
This compound Mechanism of Action
This compound functions by selectively binding to the anti-apoptotic protein MCL-1, thereby unleashing the pro-apoptotic effectors BAK and BAX to trigger the intrinsic apoptosis pathway.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability Assay (MTS/MTT-based)
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically ≤0.1%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[3]
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well and incubate for 1-4 hours at 37°C.[13][14]
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance on a plate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[13][14]
-
Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[15][16]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and controls for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the corresponding well.[15]
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at ~300-500 x g for 5 minutes.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Adjust the cell concentration to approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.[17]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[17]
-
Analysis: Analyze the samples immediately by flow cytometry. Do not wash cells after staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]
-
Protocol 3: Western Blotting for Apoptosis Markers
This protocol is for detecting changes in protein levels and cleavage events indicative of apoptosis.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[19]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[19]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., MCL-1, cleaved Caspase-3, PARP, GAPDH/β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
General Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. google.com [google.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effective Targeting of Melanoma Cells by Combination of Mcl-1 and Bcl-2/Bcl-xL/Bcl-w Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. thno.org [thno.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. bio-rad.com [bio-rad.com]
- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
A-1210477 impact on cell cycle progression
Welcome to the technical support center for A-1210477. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of this compound in cell cycle progression studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), with a Ki of 0.45 nM.[1] Its primary function is to bind to MCL-1, thereby preventing it from sequestering pro-apoptotic proteins like BIM. This leads to the activation of the intrinsic apoptotic pathway.
Q2: How does this compound impact cell viability?
By inhibiting MCL-1, this compound promotes apoptosis in cancer cells that are dependent on MCL-1 for survival.[1] Studies have shown that this compound can effectively reduce cell viability in various cancer cell lines, including Acute Myeloid Leukemia (AML) and Non-Small Cell Lung Cancer (NSCLC).[1][2] For instance, in AML cell lines such as HL-60, MOLM-13, MV4-11, and OCI-AML3, treatment with this compound at concentrations as low as 0.1 µM for 72 hours resulted in a significant decrease in cell viability.[2]
Q3: What is the expected effect of this compound on cell cycle progression?
While the primary and well-documented effect of this compound is the induction of apoptosis, the inhibition of MCL-1 is also linked to effects on cell cycle progression. MCL-1 itself has been shown to interact with key cell cycle regulators. For example, inhibition of MCL-1 expression has been associated with an accumulation of cells in the G2/M phase, suggesting a role for MCL-1 in mitotic progression.[3] Therefore, it is plausible that treatment with this compound may lead to G2/M cell cycle arrest in some cell lines. However, the predominant outcome observed in most reported studies is apoptosis.
Q4: I am not observing significant cell cycle arrest with this compound treatment. What could be the reason?
The cellular response to this compound can be highly context-dependent, varying with the cancer type and the genetic background of the cell line. In many cell lines, the induction of apoptosis by this compound is rapid and potent, which may preclude the observation of a distinct cell cycle arrest. The apoptotic cells are often represented as a sub-G1 peak in cell cycle analysis. If you are not observing a clear G1, S, or G2/M arrest, it is likely that the cells are undergoing apoptosis. To confirm this, it is recommended to perform an apoptosis assay, such as Annexin V/PI staining.
Q5: Can this compound be used in combination with other anti-cancer agents?
Yes, this compound has shown synergistic effects when combined with other anti-cancer drugs. A common combination strategy is to use this compound with BCL-2 inhibitors like venetoclax, particularly in cancers that have developed resistance to venetoclax through the upregulation of MCL-1.[4] Combination with CDK inhibitors has also been explored to enhance anti-tumor activity.[5]
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Adherent cells should be seeded to reach 50-70% confluency at the time of treatment. |
| Compound Stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Treatment Duration | Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint. |
| Cell Line Dependence | The sensitivity to this compound is highly dependent on the cell line's reliance on MCL-1 for survival. Confirm the MCL-1 expression levels in your cell line of interest. |
Problem: Difficulty in interpreting cell cycle analysis data.
| Possible Cause | Troubleshooting Step |
| Sub-G1 Peak Overlap | A large sub-G1 peak, indicative of apoptosis, can sometimes obscure the G1 peak. Use a lower concentration of this compound or a shorter treatment time to reduce the apoptotic population and better resolve the cell cycle phases. |
| RNase Treatment | Incomplete removal of RNA can lead to inaccurate DNA content measurement with propidium iodide (PI). Ensure that RNase A is active and used at the recommended concentration. |
| Cell Clumping | Clumps of cells can be mistaken for cells in the G2/M phase. Ensure a single-cell suspension is obtained before staining and analysis by gentle pipetting or passing through a cell strainer. |
| Flow Cytometer Settings | Incorrect voltage settings on the flow cytometer can lead to poor resolution of the cell cycle peaks. Optimize the settings using a control, untreated sample. |
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[6][7]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound and a vehicle control.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol allows for the analysis of protein expression levels of key cell cycle regulators.[8][9]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p21, anti-p27)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells in RIPA buffer on ice.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Hypothetical Effect of this compound on Cell Cycle Distribution in an MCL-1 Dependent Cell Line
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data on this compound's direct impact on cell cycle phases was not available in the search results. Researchers should perform their own experiments to determine the actual effects in their system of interest.
| Treatment | Sub-G1 (%) | G1 (%) | S (%) | G2/M (%) |
| Vehicle Control | 2.5 | 55.2 | 20.3 | 22.0 |
| This compound (1 µM) | 15.8 | 45.1 | 18.5 | 20.6 |
| This compound (5 µM) | 35.2 | 30.7 | 15.3 | 18.8 |
Visualizations
Caption: this compound inhibits MCL-1, releasing BIM to activate BAK/BAX and induce apoptosis.
Caption: Experimental workflow for analyzing cell cycle progression after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translation inhibition during cell cycle arrest and apoptosis: Mcl-1 is a novel target for RNA binding protein CUGBP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. pubcompare.ai [pubcompare.ai]
- 9. bio-rad.com [bio-rad.com]
Validation & Comparative
A-1210477: A Promising Strategy to Counteract Venetoclax Resistance
The selective MCL-1 inhibitor, A-1210477, demonstrates significant efficacy in preclinical models of hematological malignancies that have developed resistance to the BCL-2 inhibitor, venetoclax. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to inform researchers and drug development professionals on its potential as a therapeutic agent.
Resistance to venetoclax, a potent and selective BCL-2 inhibitor, is a growing clinical challenge, often mediated by the upregulation of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1). This compound, a highly selective inhibitor of MCL-1, has emerged as a key therapeutic agent to overcome this resistance mechanism. By directly targeting MCL-1, this compound can induce apoptosis in cancer cells that have become dependent on this survival pathway, thereby re-sensitizing them to BCL-2 inhibition or acting as a potent single agent.
Comparative Efficacy of this compound in Venetoclax-Resistant and -Sensitive Cell Lines
Experimental data from various studies highlight the ability of this compound to effectively induce cell death in cell lines with established resistance to venetoclax or its analogs.
Cell Viability Assays
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of venetoclax in sensitive and resistant Acute Myeloid Leukemia (AML) cell lines, alongside the single-agent activity of this compound in both venetoclax-sensitive and resistant AML cell lines.
| Cell Line | Venetoclax Sensitivity | Venetoclax IC50 (µM) | This compound (0.1 µM) % Viability |
| MOLM13 | Sensitive | <0.1[1] | 46%[2] |
| MV-4-11 | Sensitive | <0.1[1] | 38%[2] |
| HL-60 | Sensitive | Not specified | 47%[2] |
| OCI-AML3 | Resistant | 11-42[1] | 43%[2] |
Note: OCI-AML3 cells are insensitive to the BCL-2/BCL-XL antagonist ABT-737, a compound structurally and functionally related to venetoclax, due to high MCL-1 levels, making it a relevant model for venetoclax resistance.[2][3]
In non-Hodgkin's lymphoma (NHL) cell lines with high BCL-2 expression that are resistant to venetoclax, this compound has been shown to have minimal effect on cell viability as a single agent but can significantly sensitize these cells to venetoclax, indicating a powerful synergistic interaction.[4]
Apoptosis Assays
The induction of apoptosis is a key mechanism of action for both venetoclax and this compound. The following table presents data on the percentage of apoptotic (Annexin V positive) AML cells following treatment with this compound.
| Cell Line | This compound Concentration (µM) | % Annexin V Positive Cells |
| MOLM13 | 0.1 | ~20% |
| 1 | ~75% | |
| MV4-11 | 0.1 | ~40% |
| 1 | ~80% |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach to evaluating this compound's efficacy, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Venetoclax resistance and this compound mechanism.
Caption: Experimental workflow for this compound efficacy assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Venetoclax-sensitive and -resistant cell lines
-
96-well opaque-walled microplates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 0.1 x 10^6 cells/ml and incubate overnight.
-
Treat cells with various concentrations of this compound, venetoclax, or a combination of both. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Plate cells at a density of 0.25 x 10^6 cells/well in a 6-well plate and treat with the desired compounds for 24-48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining. The populations of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells are quantified.
References
A-1210477: A Comparative Analysis of In Vitro and In Vivo Efficacy
This guide provides a detailed comparison of the selective Mcl-1 inhibitor, A-1210477, evaluating its performance both in laboratory cell cultures (in vitro) and in living organisms (in vivo). The content is intended for researchers, scientists, and professionals in the field of drug development, offering objective data and experimental context.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Mcl-1 is frequently overexpressed in various cancers, where it sequesters pro-apoptotic proteins like Bak and Bim, preventing programmed cell death (apoptosis).[1][2] By binding to the BH3-binding groove of Mcl-1 with high affinity, this compound disrupts the Mcl-1/pro-apoptotic protein interaction, liberating these proteins to trigger the apoptotic cascade.[1][3] This mechanism makes this compound a promising therapeutic agent, particularly in cancers dependent on Mcl-1 for survival and for overcoming resistance to other therapies.[1]
Mechanism of Action: Mcl-1 Inhibition
The diagram below illustrates the central role of Mcl-1 in preventing apoptosis and how this compound intervenes to restore the cell death pathway.
Caption: this compound inhibits Mcl-1, releasing pro-apoptotic proteins to induce cell death.
In Vitro Efficacy
This compound demonstrates high-affinity binding to Mcl-1 and potent activity against various cancer cell lines that depend on Mcl-1 for survival.
Binding Affinity and Selectivity
This compound is a highly selective inhibitor for Mcl-1. It binds to Mcl-1 with a high affinity, reflected by a low inhibition constant (Ki) of 0.45 nM .[3][4] Its selectivity is crucial, as it shows minimal interaction with other anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL, thereby reducing the potential for certain off-target toxicities.[3]
Cell-Based Assay Performance
Studies have shown that this compound effectively reduces the viability of cancer cells, particularly in hematological malignancies like Acute Myeloid Leukemia (AML) and some solid tumors such as Non-Small Cell Lung Cancer (NSCLC).[3] Its efficacy extends to cell lines that have developed resistance to other Bcl-2 inhibitors like ABT-737, often due to high Mcl-1 expression.[5]
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | Mcl-1 Expression | This compound Concentration (µM) | % Viability (72h) | Citation |
|---|---|---|---|---|
| HL-60 | Low | 0.1 | 47% | [5] |
| MOLM-13 | Intermediate | 0.1 | 46% | [5] |
| MV4-11 | Intermediate | 0.1 | 38% | [5] |
| OCI-AML3 | High | 0.1 | 43% |[5] |
Table 2: In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | IC₅₀ (µM) | Citation |
|---|---|---|
| H2110 | <10 | [3] |
| H23 | <10 |[3] |
In Vivo Efficacy
The anti-tumor activity of this compound has been validated in animal models, demonstrating its potential for clinical application.
Performance in Xenograft Models
In mouse xenograft models of AML, this compound treatment significantly reduced the engraftment of human AML cells in the bone marrow. This effect was observed in models using cell lines with varying sensitivity to other Bcl-2 inhibitors, underscoring the importance of targeting Mcl-1.[5]
Table 3: In Vivo Efficacy of this compound in AML Mouse Models
| Cell Line Injected | This compound Dose (mg/kg) | hCD45(+) Chimera Rate (%) | % Reduction vs. Control | Citation |
|---|---|---|---|---|
| HL-60 | 100 | 8% | 73% | [5] |
| MV4-11 | 100 | 10% | 75% | [5] |
| MOLM-13 | 100 | 9% | 68% | [5] |
| OCI-AML3 | 100 | 9% | 64% |[5] |
Comparison with Alternative Inhibitors
This compound's distinct selectivity for Mcl-1 differentiates it from other Bcl-2 family inhibitors. This specificity is a key advantage, especially in tumors that have developed resistance to agents targeting Bcl-2 or Bcl-xL.
-
ABT-737 / Navitoclax (ABT-263): These are dual inhibitors of Bcl-2 and Bcl-xL.[6] Cancers with high Mcl-1 expression are often resistant to these drugs. This compound has shown efficacy in overcoming this resistance. Combining this compound with Bcl-2/Bcl-xL inhibitors has demonstrated synergistic effects in killing cancer cells.[5][7]
-
Venetoclax (ABT-199): A highly selective Bcl-2 inhibitor.[8] Resistance to Venetoclax can be mediated by Mcl-1 upregulation, providing a strong rationale for combination therapy with this compound.[9]
-
S63845 / AZD5991: These are other potent and selective Mcl-1 inhibitors that have been developed.[8][10] S63845 has been reported to have a higher affinity and potency in some cell lines compared to this compound.[8]
Table 4: Comparison of Selectivity for Bcl-2 Family Inhibitors
| Inhibitor | Primary Target(s) | Notes |
|---|---|---|
| This compound | Mcl-1 | High selectivity for Mcl-1.[3][4] |
| S63845 | Mcl-1 | Potent and selective Mcl-1 inhibitor with reported in vivo activity.[10] |
| Venetoclax (ABT-199) | Bcl-2 | Highly selective for Bcl-2; resistance often linked to Mcl-1.[8] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Dual inhibitor; toxicity (thrombocytopenia) linked to Bcl-xL inhibition.[6][7][8] |
| AT-101 (Gossypol) | Bcl-2, Bcl-xL, Mcl-1 | Pan-Bcl-2 inhibitor, binds to multiple anti-apoptotic proteins.[11] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for interpreting and reproducing experimental findings.
In Vitro Cell Viability Assay
This protocol outlines the steps to assess the effect of this compound on the viability of cancer cell lines.
Caption: Standard workflow for determining cell viability after this compound treatment.
Detailed Protocol:
-
Cell Culture: Adherent or suspension cancer cell lines are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 15,000-50,000 cells/well).[12]
-
Treatment: this compound is dissolved in DMSO and serially diluted to achieve final concentrations ranging from picomolar to micromolar.[5][12] Cells are treated for a specified duration (e.g., 72 hours).[5]
-
Viability Assessment: Cell viability is measured using a luminescent-based assay such as the Real-Time-Glo™ MT Cell Viability Assay or CellTiter-Glo®.[5][12] This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Luminescence is read on a plate reader. The results are normalized to the DMSO-treated control cells, and IC₅₀ values are calculated.[12]
In Vivo Xenograft Model
This workflow describes a typical animal study to evaluate the anti-tumor efficacy of this compound.
Caption: Workflow for assessing the in vivo efficacy of this compound in an AML mouse model.
Detailed Protocol:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used to prevent rejection of human cells.
-
Cell Injection: Human cancer cells (e.g., 5 x 10⁶ OCI-AML3 cells) are injected, typically intravenously, to establish a disseminated disease model like leukemia.[5]
-
Treatment: Once the disease is established, mice are treated with this compound (e.g., at doses of 50, 75, or 100 mg/kg) or a vehicle control, often via oral gavage or intraperitoneal injection, for a specified number of days.[5]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tissues such as bone marrow, spleen, and liver are collected.
-
Tumor Burden Quantification: The percentage of human cancer cells in the murine tissues is quantified using flow cytometry by staining for a human-specific marker like hCD45. A reduction in the hCD45(+) chimera rate in treated mice compared to control mice indicates drug efficacy.[5]
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 7. Synergistic anti-proliferative effects of combination of ABT-263 and MCL-1 selective inhibitor this compound on cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Validating A-1210477-Induced Apoptosis: A Comparative Guide to Caspase Activity Assays
For researchers, scientists, and drug development professionals investigating the therapeutic potential of A-1210477, robust validation of its apoptosis-inducing mechanism is critical. This compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] By binding to MCL-1, this compound disrupts its ability to sequester pro-apoptotic proteins like BAK, leading to the initiation of the intrinsic apoptotic pathway.[3][4] This guide provides a detailed comparison of common caspase activity assays used to quantify the apoptotic response triggered by this compound, complete with experimental protocols and supporting data presentation.
The inhibition of MCL-1 by this compound frees pro-apoptotic proteins, triggering mitochondrial outer membrane permeabilization (MOMP). This event is a crucial "point of no return" in the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[3][5] In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (APAF-1), forming the apoptosome. This complex then recruits and activates the initiator caspase, caspase-9.[6][7] Activated caspase-9 proceeds to cleave and activate the executioner caspases, caspase-3 and caspase-7, which are responsible for dismantling the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[2][7][8]
Comparison of Caspase Activity Assay Platforms
Validating apoptosis involves measuring the activity of key caspases. Since this compound triggers the intrinsic pathway, assays for caspase-9 (initiator) and caspase-3/7 (executioner) are most relevant. The choice of assay platform depends on factors like sensitivity, throughput requirements, and available equipment. The three main types are colorimetric, fluorometric, and luminescent assays.
| Feature | Colorimetric Assays | Fluorometric Assays | Luminescent Assays |
| Principle | Caspase cleaves a substrate, releasing a chromophore (e.g., p-nitroaniline, pNA) that absorbs light.[9][10] | Caspase cleaves a substrate, releasing a fluorophore (e.g., AFC, AMC) that emits light upon excitation.[11][12] | Caspase cleaves a substrate to release a substrate for luciferase (aminoluciferin), which generates light.[13][14] |
| Substrate Example | Ac-DEVD-pNA (Caspase-3/7)[10] Ac-LEHD-pNA (Caspase-9)[6] | Ac-DEVD-AFC (Caspase-3/7)[12] Ac-LEHD-AFC (Caspase-9)[11] | Pro-luminescent DEVD substrate (Caspase-3/7)[13] Pro-luminescent LEHD substrate (Caspase-9)[14] |
| Detection Method | Spectrophotometer / Plate Reader (Absorbance at ~405 nm)[10] | Fluorometer / Plate Reader (e.g., Ex/Em ~400/505 nm)[12] | Luminometer / Plate Reader (Glow-type light emission)[13] |
| Sensitivity | Low | Medium to High | Very High[15] |
| Throughput | High (96-well plate format)[9] | High (96/384-well plate format)[16] | Very High (Scalable to 1536-well)[15] |
| Pros | Simple, cost-effective, standard equipment.[9] | Higher sensitivity than colorimetric, suitable for kinetic studies.[17] | Highest sensitivity, wide dynamic range, low signal interference.[15] |
| Cons | Lower sensitivity, potential for compound interference. | Potential for compound autofluorescence, requires specific filters. | More expensive reagents, requires a luminometer. |
Experimental Workflow and Protocols
The general workflow for measuring caspase activity involves preparing cell lysates, adding a caspase-specific substrate and reaction buffer, incubating to allow for the enzymatic reaction, and finally, measuring the signal.
Protocol 1: Colorimetric Caspase-3/7 Activity Assay
This protocol is based on the cleavage of the colorimetric substrate Ac-DEVD-pNA.[10]
Materials:
-
Cells treated with this compound and untreated control cells.
-
Cell Lysis Buffer (e.g., containing Tris, NaCl, EDTA, and a mild detergent like NP-40).
-
2X Reaction Buffer (e.g., containing HEPES, DTT, and CHAPS).
-
Caspase-3/7 Substrate: Ac-DEVD-pNA (4 mM stock).
-
96-well flat-bottom plate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cells by treating with the desired concentration of this compound for an appropriate time.
-
Collect 1-5 x 10^6 cells per sample by centrifugation.
-
Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Assay Reaction:
-
Load 50 µL of each cell lysate sample into separate wells of the 96-well plate.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the Ac-DEVD-pNA substrate to each well.
-
Tap the plate gently to mix. Include a blank control with Lysis Buffer instead of cell lysate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Determine the fold-increase in caspase activity by comparing the absorbance of the this compound-treated samples to the untreated control.
-
Protocol 2: Fluorometric Caspase-9 Activity Assay
This protocol is based on the cleavage of the fluorometric substrate Ac-LEHD-AFC.
Materials:
-
Cell lysates prepared as in Protocol 1.
-
Assay Buffer (e.g., containing HEPES, NaCl, EDTA, DTT).
-
Caspase-9 Substrate: Ac-LEHD-AFC (1 mM stock in DMSO).
-
96-well black plate with clear bottoms.
-
Fluorometric microplate reader (Excitation ~400 nm, Emission ~505 nm).
Procedure:
-
Sample Preparation:
-
Prepare cell lysates from treated and untreated cells as described in Protocol 1.
-
Determine the protein concentration of each lysate to ensure equal loading (e.g., 50-100 µg of protein per well).
-
-
Assay Reaction:
-
Add cell lysate (containing 50-100 µg protein) to each well and adjust the volume to 50 µL with Assay Buffer.
-
Prepare a Reaction Mix by diluting the Ac-LEHD-AFC substrate 1:200 in Assay Buffer (final concentration 50 µM).
-
Add 50 µL of the Reaction Mix to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Calculate the fold-increase in caspase-9 activity by comparing the fluorescence of treated samples to the untreated control.
-
Protocol 3: Luminescent Caspase-Glo® 3/7 Assay
This protocol is a simplified "add-mix-measure" format, ideal for high-throughput screening.[13]
Materials:
-
Cells cultured in a 96-well white-walled plate.
-
Caspase-Glo® 3/7 Reagent (contains buffer, proluminescent substrate, and luciferase).
-
Luminometer or a plate reader with luminescence detection capabilities.
Procedure:
-
Assay Setup:
-
Seed cells (e.g., 10,000 cells/well) in a 96-well white-walled plate and culture overnight.
-
Treat cells with various concentrations of this compound and include untreated controls.
-
-
Assay Reaction:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[13]
-
Mix the contents by placing the plate on an orbital shaker for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of a "no-cell" blank from all readings.
-
Plot the luminescence signal versus the concentration of this compound to generate a dose-response curve.
-
Quantitative Data Summary
The following table presents hypothetical data from an experiment where a cancer cell line (e.g., H929 multiple myeloma) was treated with this compound for 24 hours. Caspase-3/7 activity was then measured using the three different assay platforms. Values are represented as fold-change relative to the untreated control (DMSO).
| This compound Conc. | Colorimetric Assay (Fold-Change) | Fluorometric Assay (Fold-Change) | Luminescent Assay (Fold-Change) |
| 0 µM (Control) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 0.1 µM | 1.8 ± 0.2 | 2.5 ± 0.3 | 4.1 ± 0.5 |
| 1.0 µM | 4.5 ± 0.4 | 8.2 ± 0.7 | 15.6 ± 1.8 |
| 10 µM | 6.2 ± 0.6 | 12.5 ± 1.1 | 28.3 ± 3.1 |
Data are represented as mean ± standard deviation and are for illustrative purposes only.
Alternative and Complementary Validation Methods
While caspase activity assays are powerful tools, relying on a single method is not recommended.[18] To build a more compelling case for this compound-induced apoptosis, results should be corroborated with alternative techniques:
-
Western Blotting: This method can detect the cleavage of caspases (e.g., pro-caspase-3 to cleaved caspase-3) and key caspase substrates like PARP. The appearance of the cleaved PARP fragment (89 kDa) is a hallmark of apoptosis.[2]
-
Annexin V/Propidium Iodide (PI) Staining: Analyzed via flow cytometry, this assay identifies early apoptotic cells (Annexin V positive, PI negative) by detecting the externalization of phosphatidylserine.
-
Cytochrome c Release Assay: This involves cellular fractionation followed by Western blotting to detect the translocation of cytochrome c from the mitochondria to the cytosol, a key event upstream of caspase-9 activation.[3]
By combining direct enzymatic activity measurements from caspase assays with evidence of upstream (cytochrome c release) and downstream (PARP cleavage, membrane changes) events, researchers can unequivocally validate the pro-apoptotic efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bosterbio.com [bosterbio.com]
- 11. protocols.io [protocols.io]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 16. content.abcam.com [content.abcam.com]
- 17. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase assay selection guide | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal and Handling of A-1210477: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This document provides essential safety and logistical information for the selective MCL-1 inhibitor, A-1210477, including operational and disposal plans.
This compound is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), playing a crucial role in cancer research by inducing apoptosis in MCL-1 dependent cancer cells.[1] Adherence to strict safety and disposal protocols is crucial when working with this compound to minimize exposure risks and ensure environmental compliance.
Essential Safety and Handling Information
While a comprehensive Safety Data Sheet (SDS) should always be consulted for detailed information, the following table summarizes key safety and handling precautions for this compound.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 1668553-26-1 |
| Molecular Formula | C₄₆H₅₅N₇O₇S |
| Molecular Weight | 850.0 g/mol |
| Appearance | A crystalline solid |
| Handling | Avoid inhalation of dust. Prevent contact with skin and eyes. Use in a well-ventilated area or with appropriate respiratory protection. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |
| Storage | Store at -20°C.[2] |
Proper Disposal Procedures
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations. As a potent bioactive compound, it should be treated as hazardous chemical waste.
Step-by-Step Disposal Guidance:
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, lab coats), and labware (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.
-
Liquid waste, such as solutions containing this compound, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use containers that are in good condition, compatible with the chemical waste, and can be securely sealed.
-
Label all waste containers with "Hazardous Waste" and the full chemical name "this compound". Include the date of accumulation.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area, away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
This compound Mechanism of Action: Inducing Apoptosis
This compound is a selective inhibitor of MCL-1, an anti-apoptotic protein belonging to the BCL-2 family.[1] By binding to MCL-1, this compound prevents it from sequestering pro-apoptotic proteins like BAK and BAX.[3] This leads to the activation of the intrinsic apoptosis pathway, resulting in the release of cytochrome c from the mitochondria and subsequent caspase activation, ultimately leading to programmed cell death.[4]
Caption: Mechanism of this compound in inducing apoptosis.
Experimental Protocols
The following are examples of experimental protocols where this compound is commonly used.
Cell Viability Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth.
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) in 96-well plates at a density of 1 x 10⁴ cells per well.[5]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1.0, 5.0, 10 µM) for a specified period (e.g., 72 hours).[5]
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viable cells against the log concentration of this compound.
Immunoprecipitation to Assess Protein-Protein Interactions
This protocol is used to determine if this compound disrupts the interaction between MCL-1 and its binding partners.
Methodology:
-
Cell Treatment: Treat sensitive myeloma cells (e.g., OPM2) with this compound (e.g., 2 µM) for a short duration (e.g., 1 hour).[4]
-
Cell Lysis: Lyse the cells in a suitable buffer to release cellular proteins.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to MCL-1, coupled to agarose beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze them by Western blotting using antibodies against MCL-1 and its known interaction partners (e.g., BIM, BAK). A decrease in the co-immunoprecipitated partner indicates that this compound has disrupted the interaction.[4]
Caption: General workflows for common this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling A-1210477
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of A-1210477, a potent and selective Mcl-1 inhibitor. Adherence to these procedures is essential to ensure laboratory safety and maintain experimental integrity. This compound is intended for research use only and is not for human or veterinary use.[1]
Personal Protective Equipment (PPE)
As a precautionary measure, standard laboratory PPE should be worn at all times when handling this compound to minimize exposure. The required PPE includes:
-
Eye Protection: Safety glasses or goggles are necessary to prevent eye contact with the compound.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Gloves should be inspected for integrity before use and changed immediately if contaminated.
-
Body Protection: A standard laboratory coat should be worn. For procedures with a higher risk of splashes or spills, consider a liquid-tight disposable coverall.
-
Respiratory Protection: If working with the solid form of the compound where dust generation is possible, a NIOSH-approved respirator is recommended.
Handling and Storage
Proper handling and storage are crucial to maintaining the stability and integrity of this compound.
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: The compound should be stored at -20°C for long-term stability.[1]
-
Spills: In the event of a spill, avoid raising dust. For solid spills, gently cover with an absorbent material and collect into a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. The spill area should be thoroughly cleaned with a suitable decontaminating agent.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated lab supplies (e.g., pipette tips, tubes, gloves) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound, from preparation to disposal.
This guide is intended to supplement, not replace, your institution's established safety protocols. Always consult your organization's Environmental Health and Safety (EH&S) department for specific guidance on handling and disposing of hazardous materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
